molecular formula C9H9BrO3 B137784 2-Bromo-3,4-dimethoxybenzaldehyde CAS No. 55171-60-3

2-Bromo-3,4-dimethoxybenzaldehyde

Cat. No.: B137784
CAS No.: 55171-60-3
M. Wt: 245.07 g/mol
InChI Key: BWFRHSRQIKGLLM-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFRHSRQIKGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347167
Record name 2-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55171-60-3
Record name 2-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 55171-60-3) is a specialized halogenated aromatic aldehyde used primarily as a regiochemical building block in the synthesis of complex isoquinoline alkaloids, polyphenols, and pharmacologically active phenethylamines.[1][2] Unlike its more common isomer, 6-bromo-3,4-dimethoxybenzaldehyde (6-bromoveratraldehyde), the 2-bromo isomer features a "crowded" substitution pattern where the bromine atom is positioned between the aldehyde and the methoxy group. This unique steric arrangement makes it a critical intermediate for accessing 2,3,4-trisubstituted scaffolds via directed ortho-metalation (DoM) strategies, offering distinct structure-activity relationship (SAR) profiles in drug discovery, particularly for TRPV3 inhibitors and antimicrobial agents.

Part 1: Chemical Identity & Structural Analysis[2]

The molecule is characterized by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and methoxy groups at positions 3 and 4. The proximity of the bromine to the carbonyl group introduces significant steric strain and alters the electronic environment of the aldehyde, influencing its reactivity in condensation reactions.

Identification Data
ParameterDetail
IUPAC Name This compound
Common Synonyms 2-Bromoveratraldehyde; o-Bromoveratraldehyde
CAS Registry Number 55171-60-3
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
SMILES COC1=C(C(=C(C=C1)C=O)Br)OC
InChI Key BWFRHSRQIKGLLM-UHFFFAOYSA-N
Structural Distinction Note

Critical Alert: Researchers often confuse this compound with 6-bromo-3,4-dimethoxybenzaldehyde (CAS 6948-30-7).

  • 2-Bromo Isomer (Target): Br is at C2 (ortho to CHO, ortho to 3-OMe). Access requires directed synthesis.

  • 6-Bromo Isomer (Common): Br is at C6 (ortho to CHO, meta to 4-OMe). Access is via direct electrophilic bromination.

Part 2: Physical Characterization

The physical properties of this compound reflect its high crystallinity and lipophilic nature.

PropertyValueCondition/Note
Appearance White to pale yellow crystalline powderRecrystallized from EtOH/Hexane
Melting Point 82 – 85 °C Distinct from 6-bromo isomer (~150°C)
Boiling Point ~320 °C (Predicted)Decomposes at high T
Solubility SolubleDichloromethane, Ethyl Acetate, DMSO, Methanol
Solubility InsolubleWater (Cold)
Density 1.5±0.1 g/cm³Predicted

Part 3: Synthesis & Chemical Reactivity

Regiodivergent Synthesis Strategy

The synthesis of the 2-bromo isomer is non-trivial because direct bromination of veratraldehyde yields the 6-bromo product due to the directing effects of the methoxy groups and the steric accessibility of the C6 position. To install the bromine at C2, a Directed Ortho Metalation (DoM) strategy is required.

Mechanism:
  • Protection: The aldehyde is protected as an acetal or imine to prevent nucleophilic attack and to serve as a Directed Metalation Group (DMG).

  • Lithiation: Treatment with n-butyllithium (n-BuLi) results in lithiation at C2. This position is favored due to the "cooperative directing effect" of the acetal (at C1) and the methoxy group (at C3), which both stabilize the lithium intermediate.

  • Bromination: Quenching the lithiated species with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄).

  • Deprotection: Acidic hydrolysis restores the aldehyde functionality.

Visualization of Synthesis Pathways

The following diagram illustrates the divergent pathways from veratraldehyde.

SynthesisPathways Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) DirectBrom Direct Bromination (Br2, AcOH) Veratraldehyde->DirectBrom Electrophilic Subst. Protection 1. Protection (Acetal/Imine) Veratraldehyde->Protection SixBromo 6-Bromo-3,4-dimethoxybenzaldehyde (Major Product) CAS: 6948-30-7 DirectBrom->SixBromo Lithiation 2. n-BuLi (DoM at C2) Protection->Lithiation Cooperative Directing Quench 3. Br+ Source / H3O+ Lithiation->Quench TwoBromo This compound (Target Isomer) CAS: 55171-60-3 Quench->TwoBromo

Caption: Regiodivergent synthesis showing Direct Bromination yielding the 6-isomer vs. Directed Ortho Metalation yielding the target 2-isomer.

Experimental Protocol: Synthesis via DoM

Objective: Synthesis of this compound from Veratraldehyde.

  • Acetal Formation:

    • Reflux veratraldehyde (10 g, 60 mmol) with ethylene glycol (4.5 g, 72 mmol) and catalytic p-TsOH in toluene (150 mL) using a Dean-Stark trap until water evolution ceases (~4 h).

    • Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield the acetal.[3]

  • Lithiation:

    • Dissolve the acetal (5 g, ~24 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -78 °C .

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min.

    • Note: The solution typically turns yellow/orange. Stir for 1 h at -78 °C to ensure C2 deprotonation.

  • Bromination:

    • Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) or CBr₄ dropwise at -78 °C.

    • Allow the mixture to warm to room temperature (RT) over 2 h.

  • Hydrolysis:

    • Quench with 10% HCl (30 mL) and stir vigorously for 2 h at RT to cleave the acetal.

  • Workup:

    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.

    • Recrystallize from Ethanol/Hexane to yield This compound as white needles (Yield ~65-75%).

Part 4: Applications in Drug Discovery

This intermediate is a versatile "linchpin" molecule. The aldehyde allows for carbon chain extension, while the bromine serves as a handle for cross-coupling.

Key Reaction Pathways
  • Suzuki-Miyaura Coupling: The C2-Br bond is sterically hindered but reactive under palladium catalysis (e.g., Pd(dppf)Cl₂), allowing the synthesis of biaryl systems (e.g., biveratraldehyde derivatives).

  • Henry Reaction (Nitroaldol): Condensation with nitromethane yields 2-bromo-3,4-dimethoxy-β-nitrostyrene , a direct precursor to 2,3,4-substituted phenethylamines (analogs of the 2C-series psychedelics, specifically probing the steric influence at the 2-position).

  • Schiff Base Formation: Reaction with amines yields imines used as ligands in coordination chemistry or intermediates for reductive amination.

Pathway Visualization

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Henry Henry Reaction (CH3NO2, NH4OAc) Core->Henry Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation Biaryl Biaryl Derivatives (e.g., Biveratraldehyde) Suzuki->Biaryl Nitrostyrene β-Nitrostyrene (Phenethylamine Precursor) Henry->Nitrostyrene Acid 2-Bromo-3,4-dimethoxybenzoic acid Oxidation->Acid

Caption: Primary synthetic transformations utilized in medicinal chemistry campaigns.

Part 5: Safety & Handling

GHS Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Work within a fume hood to avoid inhalation of dust.

  • Spill Response: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.

References

  • CymitQuimica. Safety Data Sheet: this compound (CAS 55171-60-3). Retrieved from

  • Thieme Connect. Product Class 4: Organometallic Complexes of Copper (Ullmann Coupling Context). Science of Synthesis. Retrieved from

  • Baran Lab (Scripps). Directed Metalation: A Survival Guide. (Detailed mechanistic insight on DoM vs Halogen-Dance). Retrieved from

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from

  • ResearchGate. Crystal structure analysis of dimethoxybenzaldehyde isomers. (Context on physical properties of related isomers). Retrieved from

Sources

Core Topic: Solubility of 2-Bromo-3,4-dimethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of 2-Bromo-3,4-dimethoxybenzaldehyde is critical for its effective use as a precursor in synthetic chemistry and for the development of novel therapeutics. This technical guide provides a comprehensive analysis of its solubility characteristics, grounded in its molecular structure and the fundamental principles of solute-solvent interactions. We present a detailed, field-proven protocol for the experimental determination of its solubility, summarize its expected solubility profile across a range of common organic solvents, and discuss the practical implications for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a cornerstone physicochemical property that dictates the fate of a chemical compound throughout the drug development lifecycle. From the initial stages of chemical synthesis, where solvent selection impacts reaction kinetics and yield, to the final formulation, where solubility governs bioavailability, a thorough understanding of a compound's dissolution behavior is non-negotiable. This compound, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its solubility profile directly influences process efficiency, purification strategies, and the feasibility of developing effective drug delivery systems. This guide serves as a practical resource for scientists to navigate the solubility landscape of this important building block.

Physicochemical Profile of this compound

To predict and interpret the solubility of this compound, we must first dissect its molecular structure and inherent properties.

Key Structural Features:

  • Aromatic Ring: The benzene core provides a significant nonpolar, hydrophobic character.

  • Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.[1]

  • Dimethoxy Groups (-OCH₃): The ether linkages introduce polarity and are also hydrogen bond acceptors.

  • Bromo Group (-Br): An electronegative substituent that adds to the molecule's polarity and molecular weight.

Physical Properties:

PropertyValueSource
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Physical Form Solid[3]
Melting Point 80 °C[3]

The molecule's structure presents a balance of polar functional groups and a nonpolar aromatic scaffold. This duality suggests that its solubility will be highly dependent on the nature of the solvent, adhering to the fundamental principle of "like dissolves like."[4][5] We can anticipate favorable interactions with solvents that can engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding. Its solid state at room temperature indicates that the energy required to overcome the crystal lattice forces will be a significant factor in the dissolution process.

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical measurement provides the definitive data required for process development. The following robust gravimetric method is a standard approach for quantifying the solubility of a solid compound in a solvent.

Workflow for Solubility Measurement

The process involves achieving equilibrium between the solid solute and the solvent, followed by quantitative analysis of the saturated solution.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess 2-Bromo-3,4- dimethoxybenzaldehyde to a vial B Pipette a precise volume (e.g., 2.0 mL) of the test solvent A->B Step 1 & 2 C Seal vial and place in a shaking incubator at constant temp (e.g., 25°C) B->C D Agitate for 24-48 hours to ensure equilibrium is reached C->D Step 3 E Centrifuge or allow solid to settle D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Accurately dilute the clear filtrate F->G H Quantify concentration using a validated HPLC method G->H

Caption: Standard experimental workflow for determining compound solubility.

Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound (enough to ensure saturation, e.g., ~50 mg) to a small, sealable glass vial.[6]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration (24 to 48 hours) to ensure the solution reaches equilibrium with the undissolved solid.

  • Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of particulate matter, filter a portion of the supernatant through a chemically resistant 0.22 µm syringe filter. This step is critical to avoid artificially inflated results.

  • Quantification: Prepare an accurate dilution of the clear filtrate. Analyze this diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.[7] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Solubility Profile and Solvent Selection

While extensive quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on its physicochemical properties and available data for analogous compounds.[3][5]

Table of Expected Solubility in Common Organic Solvents at 25°C:

Solvent ClassSolvent ExampleExpected PolarityExpected SolubilityRationale for Use in Drug Development
Halogenated Dichloromethane (DCM)Moderately PolarHigh Common solvent for organic synthesis and initial purification steps.
Ketones AcetonePolar AproticHigh Versatile solvent for reactions and cleaning; often used in crystallization.
Ethers Tetrahydrofuran (THF)Moderately PolarHigh Excellent for reactions involving organometallics; good solvating power.
Esters Ethyl AcetateModerately PolarModerate to High A preferred "greener" solvent for chromatography and extractions.
Nitriles AcetonitrilePolar AproticModerate Widely used as a mobile phase in reverse-phase HPLC; also a reaction solvent.[8]
Alcohols Methanol, EthanolPolar ProticSlight to Moderate Solvents for purification (recrystallization) and potential formulation components.[3]
Aromatic Hydrocarbons TolueneNonpolarLow Used in specific reactions; can be part of a mixed-solvent system for crystallization.
Aliphatic Hydrocarbons Heptane, HexaneNonpolarVery Low / Insoluble Primarily used as an anti-solvent to induce precipitation or crystallization.

Discussion of Profile:

The high expected solubility in moderately polar aprotic solvents like DCM, Acetone, and THF is driven by strong dipole-dipole interactions. The compound's aldehyde and ether oxygens can interact favorably with these solvents.

The solubility in polar protic solvents like methanol and ethanol is described as "slight" to "moderate".[3] While these solvents can act as hydrogen bond donors to the compound's oxygen atoms, the overall molecule is not small enough to be fully miscible, a common trend for organic molecules with more than four or five carbon atoms per polar functional group.[1]

The very low solubility in nonpolar solvents like heptane is predictable. The energy gain from solvating the nonpolar aromatic ring is insufficient to overcome the strong intermolecular forces in the compound's solid crystal lattice and the solvent's own cohesive forces. This poor solubility is advantageous, making such solvents ideal anti-solvents for crystallization and precipitation.

Practical Implications for Researchers

  • Reaction Chemistry: For homogeneous reactions, solvents like THF or Dichloromethane are excellent choices. For bromination reactions specifically, solvents can include lower alkanoic acids or halogenated hydrocarbons.[9]

  • Purification: The significant difference in solubility between a solvent like ethyl acetate and an anti-solvent like heptane presents a powerful tool for purification by recrystallization. The compound can be dissolved in a minimal amount of hot ethyl acetate, and heptane can be added to the threshold of turbidity to induce the formation of high-purity crystals upon cooling.

  • Formulation: The limited solubility in protic solvents like ethanol and its inferred very low aqueous solubility are critical data points for drug development. These characteristics suggest that for oral delivery, advanced formulation strategies such as amorphous solid dispersions, micronization, or lipid-based systems would likely be necessary to achieve adequate bioavailability.

Conclusion

This compound is a molecule of moderate polarity, exhibiting high solubility in polar aprotic solvents and limited solubility in both polar protic and nonpolar solvents. This guide has outlined the theoretical basis for this behavior, provided a robust experimental protocol for its quantitative determination, and discussed the practical application of this knowledge. By leveraging this solubility data, researchers and drug development professionals can optimize synthetic routes, streamline purification processes, and make informed decisions to overcome formulation challenges, ultimately accelerating the journey from chemical intermediate to viable therapeutic agent.

References

  • Title: Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF Source: ResearchGate URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Irvine - Department of Chemistry URL: [Link]

  • Title: Benzaldehyde Source: Solubility of Things URL: [Link]

  • Title: this compound | C9H9BrO3 | CID 618538 Source: PubChem URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Manitoba URL: [Link]

  • Title: US4551557A - Bromination of substituted benzaldehydes Source: Google Patents URL
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Cengage URL: [Link]

  • Title: US4551558A - Bromination of substituted benzaldehydes Source: Google Patents URL
  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

Sources

synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde from veratraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde from veratraldehyde .

Executive Summary: The Regioselectivity Challenge

In the synthesis of substituted benzaldehydes, regiocontrol is the defining challenge.[1] For veratraldehyde (3,4-dimethoxybenzaldehyde), two brominated isomers are theoretically possible, but their accessibility differs radically based on the reaction mechanism employed:

  • 6-Bromo-3,4-dimethoxybenzaldehyde (The Kinetic/Thermodynamic Product):

    • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

    • Availability: This is the standard product of direct bromination (Br₂/AcOH).[1] The 6-position is activated by the 3-methoxy group (para-director) and is sterically accessible.

    • Note: This compound is frequently—and incorrectly—labeled as "2-bromoveratraldehyde" in commercial catalogs, leading to significant confusion.[1]

  • This compound (The Target Isomer):

    • Mechanism: Directed Ortho Metalation (DoM).[1][2][3][4]

    • Availability: This isomer is sterically congested, residing between the aldehyde and the 3-methoxy group.[1] Standard EAS will not produce this isomer in useful yields.[1]

    • Strategy: Accessing the 2-position requires a "protection-lithiation-quench" sequence where the cooperative directing effects of the protected aldehyde and the 3-methoxy group force lithiation at the crowded C2 position.

This guide focuses exclusively on the Directed Ortho Metalation (DoM) route required to synthesize the specific 2-bromo isomer requested.

Part 1: Strategic Analysis & Mechanism

The synthesis relies on the Directed Ortho Metalation (DoM) strategy.[1][3][4] By converting the aldehyde into an acetal, we create a strong Directed Metalation Group (DMG).[1] The 3-methoxy group also acts as a DMG. The C2 position, located between these two directing groups, becomes the site of kinetic deprotonation due to the Cooperative Metalation Effect (also known as the "in-between" effect).[1]

Reaction Pathway Comparison

Regioselectivity cluster_legend Mechanism Logic Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) EAS_Route Route A: Standard EAS (Br2 / AcOH) Veratraldehyde->EAS_Route Direct Bromination DoM_Route Route B: Directed Ortho Metalation (1. Acetal, 2. n-BuLi, 3. Br+) Veratraldehyde->DoM_Route Protection & Lithiation Product_6 6-Bromo-3,4-dimethoxybenzaldehyde (Major Product of EAS) EAS_Route->Product_6 Para to 3-OMe (Sterically favored) Product_2 This compound (Target Product of DoM) DoM_Route->Product_2 Cooperative Directing Effect (C2 Lithiation)

Figure 1: Divergent synthesis pathways. Direct bromination yields the 6-isomer, while the DoM strategy is required to access the crowded 2-isomer.

Part 2: Experimental Protocol (DoM Route)

This protocol utilizes a cyclic acetal protection group, which is robust against n-BuLi and directs lithiation effectively.[1]

Phase 1: Protection (Acetalization)

The aldehyde must be protected to prevent nucleophilic attack by n-BuLi and to serve as a DMG.

  • Reagents: Veratraldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.[1]

  • Setup: Dean-Stark apparatus for azeotropic water removal.

  • Procedure:

    • Dissolve veratraldehyde in toluene.[1] Add ethylene glycol and pTSA.[1]

    • Reflux under nitrogen until water evolution ceases (approx. 3–5 hours).[1]

    • Cool, wash with saturated NaHCO₃ (to neutralize acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield: Typically >90% of 2-(3,4-dimethoxyphenyl)-1,3-dioxolane .

    • Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the acetal proton (~5.7 ppm).[1]

Phase 2: Regioselective Lithiation & Bromination

This is the critical step.[1] The 1,3-dioxolane (acetal) and the 3-methoxy group "sandwich" the C2 proton, making it the most acidic site kinetically.[1]

  • Reagents: Protected Acetal (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), TMEDA (1.2 eq, optional but recommended for deaggregation), 1,2-Dibromoethane or CBr₄ (1.2 eq), Anhydrous THF.[1]

  • Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂).[1]

  • Procedure:

    • Lithiation: In a flame-dried flask under argon, dissolve the acetal in anhydrous THF. Add TMEDA.[1]

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Maintain temperature below -70°C.

    • Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species .[1]

    • Quench: Dissolve 1,2-dibromoethane (or CBr₄) in a small amount of THF and add it dropwise to the lithiated mixture at -78°C.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with water and brine.[1] Dry and concentrate.

Phase 3: Deprotection

The acetal is hydrolyzed back to the aldehyde.

  • Reagents: 3M HCl, THF or Acetone.[1]

  • Procedure:

    • Dissolve the crude brominated acetal in THF/Water (1:1).[1]

    • Add 3M HCl (excess). Stir at room temperature for 1–2 hours.

    • Monitor by TLC (acetal spot disappears, aldehyde spot appears).[1]

    • Purification: Neutralize with NaHCO₃. Extract with DCM.[1] Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, Hexane/EtOAc).[1]

    • Target Product: This compound .

Part 3: Data & Validation

Key Characterization Data

To ensure you have synthesized the correct isomer (2-bromo) and not the 6-bromo, compare the NMR splitting patterns.

FeatureTarget: 2-Bromo-3,4-dimethoxy Common Impurity: 6-Bromo-3,4-dimethoxy
Aromatic Protons Two ortho-coupled doublets (d, J ≈ 8.5 Hz).Two singlets (para to each other).
Reasoning Protons at C5 and C6 are adjacent.[1]Protons at C2 and C5 are isolated by substituents.[1]
¹H NMR Shift H6 (~7.6 ppm) and H5 (~7.0 ppm).[1]H2 (~7.0 ppm) and H5 (~7.4 ppm).[1]
Melting Point Distinct (check literature, typically lower than 6-Br).[1]142–144 °C (well established).[1]
Workflow Diagram

Workflow Step1 1. Protection (Veratraldehyde + Ethylene Glycol) Step2 2. Lithiation (-78°C) (n-BuLi directs to C2 via Chelation) Step1->Step2 Yields Acetal Step3 3. Bromination (Electrophilic Quench with CBr4) Step2->Step3 Forms 2-Lithio Intermediate Step4 4. Deprotection (Acid Hydrolysis to Aldehyde) Step3->Step4 Yields Bromo-Acetal Final This compound (Confirmed by Ortho-coupling in NMR) Step4->Final Final Product

Figure 2: Step-by-step synthetic workflow for the Directed Ortho Metalation route.

Part 4: Safety & Scalability

  • Lithium Reagents: n-BuLi is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive argon pressure.

  • Exotherm Control: The lithiation step is exothermic; slow addition is crucial to prevent "runaway" lithiation at the thermodynamic (C6) position or benzylic positions.[1]

  • Quenching: The reaction of the lithiated species with electrophiles can be vigorous.[1] Ensure efficient cooling.

References

  • Isomer Distinction & Synthesis

    • Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde (Note: This paper confirms standard bromination yields the 6-isomer, chemically named 2-bromo-4,5-dimethoxy- in some conventions, highlighting the need for DoM for the 2,3,4-isomer).
    • Source: 6[1]

  • Directed Ortho Metalation (DoM)

    • Improved Regioselectivity of Lithiation of Methoxybenzaldehydes. (Describes the use of imidazolidine and acetal protecting groups to direct lithiation to the crowded position between substituents).
    • Source: 7[1]

  • General DoM Review

    • Directed Ortho Metalation: A Survival Guide. (Comprehensive review of directing groups and conditions for 1,2,3-substituted arenes).
    • Source: 2[1]

Sources

Strategic Selection of Starting Materials for 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials and Strategic Synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary & Isomer Criticality

The synthesis of This compound (CAS: 82078-49-7) presents a specific regiochemical challenge often underestimated in literature. A common pitfall in process development is the confusion between the target molecule and its regioisomer, 6-bromo-3,4-dimethoxybenzaldehyde (often commercially labeled as 6-bromoveratraldehyde).

  • The Target (2-Bromo): Bromine is positioned at C2, "sandwiched" between the aldehyde (C1) and the methoxy group (C3). This position is sterically crowded and electronically disfavored under standard electrophilic aromatic substitution (EAS) conditions.

  • The Impostor (6-Bromo): Direct bromination of veratraldehyde almost exclusively yields the 6-bromo isomer due to the para-directing effect of the C3-methoxy group and steric accessibility.

Therefore, the selection of starting materials must be coupled with a Directed Ortho Metalation (DoM) strategy or a specific functionalization pathway that bypasses standard EAS rules.

Primary Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1]

While 2,3-dimethoxybenzaldehyde might seem like a more logical geometric precursor, 3,4-dimethoxybenzaldehyde (Veratraldehyde) is the industry-preferred starting material due to cost, availability, and the reliability of the DoM pathway to force substitution at the C2 position.

Material Specifications for Synthesis
ParameterSpecificationTechnical Rationale
Identity 3,4-DimethoxybenzaldehydeCore scaffold.[1][2]
CAS 120-14-9Verification standard.
Purity

98.0% (GC/HPLC)
Impurities (e.g., vanillin) consume lithiation reagents.
Water Content

0.5% (KF)
Critical. Moisture quenches n-BuLi, reducing yield.
Acid Value < 1.0 mg KOH/gFree acids (benzoic acid derivatives) protonate lithiated intermediates.
Auxiliary Reagents for the DoM Route

To access the C2 position, the aldehyde must be converted into a Directing Metalation Group (DMG).

  • N,N,N'-Trimethylethylenediamine (TMEDA): Stabilizes the lithiated intermediate.

  • Ethylene Glycol or 1,3-Propanedithiol: Used to protect the aldehyde, transforming it into an acetal or dithioacetal, which serves as a potent DMG.

  • n-Butyllithium (n-BuLi): The lithiating agent.[1][3]

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane or Bromine (

    
    ):  The electrophilic bromine source.
    

Technical Deep Dive: The Directed Ortho Metalation (DoM) Protocol

This protocol circumvents the natural regioselectivity of veratraldehyde (which favors C6) by using the aldehyde protecting group to coordinate lithium specifically to C2.

Step-by-Step Methodology
Phase 1: Protection (Formation of the DMG)

The aldehyde is protected as an acetal. This changes the electronics of the ring and provides a coordination site for Lithium.

  • Reaction: Veratraldehyde + Ethylene Glycol

    
     Veratraldehyde Ethylene Acetal.
    
  • Causality: The acetal oxygens, combined with the C3-methoxy oxygen, create a "coordination pocket" at C2. This is the Chelation Control mechanism.

Phase 2: Regioselective Lithiation[1]
  • Conditions: THF, -78°C, Nitrogen atmosphere.

  • Reagent: n-BuLi (1.1 equiv).

  • Mechanism: The lithium atom coordinates to the acetal oxygen and the C3-methoxy oxygen. This proximity forces deprotonation at the C2 position (the position between the groups), forming the 2-lithio species.

    • Note: Without the acetal, n-BuLi would attack the carbonyl carbon (nucleophilic addition) rather than deprotonate the ring.

Phase 3: Electrophilic Quench (Bromination)
  • Addition: A source of

    
     is added to the 2-lithio intermediate.
    
  • Reagent: 1,2-Dibromo-1,1,2,2-tetrafluoroethane is preferred over elemental bromine for cleaner reactions at low temperatures, though

    
     can be used with careful temperature control.
    
  • Result: The Lithium at C2 is replaced by Bromine.

Phase 4: Deprotection
  • Reaction: Acidic hydrolysis (HCl/H2O).

  • Outcome: The acetal reverts to the aldehyde, yielding This compound .

Visualizing the Reaction Pathway

The following diagram illustrates the divergence between the "Trap" route (Direct Bromination) and the "Correct" route (DoM).

G Start Veratraldehyde (3,4-dimethoxybenzaldehyde) DirectBr Direct Bromination (Br2 / AcOH) Start->DirectBr Standard EAS Protect 1. Protection (Ethylene Glycol) Start->Protect DoM Strategy WrongProduct 6-Bromo-3,4-dimethoxybenzaldehyde (MAJOR PRODUCT - WRONG) DirectBr->WrongProduct Acetal Acetal Intermediate Protect->Acetal Lithiation 2. Lithiation (n-BuLi, -78°C) Acetal->Lithiation Directed by Acetal+OMe LithioSpecies 2-Lithio Intermediate (Li at C2) Lithiation->LithioSpecies Quench 3. Bromine Quench (Br+ Source) LithioSpecies->Quench Deprotect 4. Acid Hydrolysis Quench->Deprotect Target This compound (TARGET) Deprotect->Target

Caption: Divergent synthesis pathways showing why direct bromination fails and protection/lithiation succeeds.

Alternative Starting Material: Isovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) offers a secondary route, though it is less scalable due to higher reagent costs and variable yields.

  • Logic: The free phenol at C3 is an ortho-para director.

  • Workflow:

    • Bromination: Isovanillin +

      
      
      
      
      
      2-bromo-3-hydroxy-4-methoxybenzaldehyde.[4]
      • Risk:[5][6] Bromination can also occur at C6. Separation of isomers is often required.

    • Methylation: Reaction with Methyl Iodide (

      
      ) or Dimethyl Sulfate (
      
      
      
      ) converts the C3-OH to C3-OMe.
  • Verdict: Recommended only if cryogenic facilities for the DoM route (n-BuLi/-78°C) are unavailable.

Comparison of Routes

FeatureDoM Route (Veratraldehyde)Classical Route (Isovanillin)
Regiocontrol High (Directed by coordination)Moderate (Dependent on substrate electronics)
Starting Material Cost LowHigh
Temperature Req. Cryogenic (-78°C)Ambient / 0°C
Scalability High (Process standard)Low (Chromatography often needed)
Isomer Purity >95% 2-bromo isomerMixtures of 2-bromo and 6-bromo common

References

  • Regioselective Synthesis of Brominated Dimethoxybenzaldehydes Source: Journal of Chemical Research Context: Establishes the regioselectivity patterns of veratraldehyde bromination, confirming the 6-bromo preference in direct EAS. Link:[Link] (General Journal Landing Page for verification)

  • Directed Ortho Metalation.[7] Tertiary Amides and O-Carbamates as Directing Groups Source: Snieckus, V. Chemical Reviews, 1990. Context: The foundational text on using DoM strategies to access sterically hindered positions (like C2 in 1,3-substituted benzenes). Link:[Link]

  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde Source:PrepChem (Adapted from literature protocols) Context: Describes the alternative route via bromination of isovanillin. Link:[Link]

  • Regioselective Lithiation of 3-chloro-2-ethoxypyridine and Related Systems Source:National Institutes of Health (PMC) Context: While focused on pyridines, this illustrates the "sandwich" lithiation effect between two directing groups, analogous to the C2 lithiation of veratraldehyde acetals. Link:[Link]

Sources

Methodological & Application

using 2-Bromo-3,4-dimethoxybenzaldehyde in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-3,4-dimethoxybenzaldehyde in Complex Scaffold Synthesis

Introduction

This compound (CAS: 13070-07-0 / 55171-60-3) is a high-value, bifunctional building block critical for the synthesis of isoquinoline alkaloids, phenanthridines, and fused polycyclic heteroaromatics. Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the reactive aldehyde group, flanked by electron-donating methoxy groups at the 3 and 4 positions.

This distinct substitution pattern (1,2,3,4-tetrasubstitution) presents both a steric challenge and a synthetic opportunity. It serves as a "linchpin" molecule: the aldehyde allows for nucleophilic addition (C-C or C-N bond formation), while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling or lithiation-mediated cyclization.

Key Applications:

  • Benzo[c]phenanthridine Alkaloids: Precursor for nitidine and fagaronine analogues.

  • Isoquinoline Scaffolds: Via Pomeranz-Fritsch type cyclizations or Pd-catalyzed imino-annulation.

  • Biaryl Aldehydes: Intermediates for supramolecular chemistry and liquid crystals.

Module 1: Strategic Reactivity & Mechanism

To successfully utilize this reagent, one must understand the electronic push-pull dynamics. The methoxy groups (C3, C4) are strong electron donors, activating the ring, but the bromine (C2) and aldehyde (C1) are electron-withdrawing.

Critical Consideration: The C3-methoxy group exerts significant steric pressure on the C2-bromide. Standard Suzuki-Miyaura couplings may require specialized ligands (e.g., SPhos, XPhos) to overcome this hindrance compared to less substituted aryl bromides.

Reactivity Pathway Diagram

ReactivityMap Core 2-Bromo-3,4- dimethoxybenzaldehyde Aldehyde Aldehyde (C1) Electrophile Core->Aldehyde Bromide Bromide (C2) Leaving Group Core->Bromide Schiff Schiff Base / Imine (C=N Bond) Aldehyde->Schiff + R-NH2 Biaryl Biaryl Aldehyde (Suzuki Coupling) Bromide->Biaryl Pd(0), Ar-B(OH)2 Isoquin Isoquinoline Core (Cyclization) Schiff->Isoquin Pd(II) / Heck Intramolecular Biaryl->Isoquin Condensation + Cyclization

Figure 1: Divergent synthetic pathways. The molecule allows for sequential functionalization: either "Aldehyde First" (Imine formation) or "Bromide First" (Cross-coupling).

Module 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to the next stage.

Protocol A: Synthesis of Biaryl Aldehydes via Sterically Demanding Suzuki-Miyaura Coupling

This protocol addresses the steric hindrance at the C2 position. It is ideal for creating the carbon skeleton of phenanthridinone drugs.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Phenylboronic acid (or derivative) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to chelation.

  • Base: K₃PO₄ (3.0 eq) - Mild base preferred for aldehydes.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.

  • Loading: Add the aldehyde (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12-16 hours.

  • Checkpoint (TLC/LCMS):

    • Target: Disappearance of the starting bromide (Rf ~0.6 in 20% EtOAc/Hex).

    • Observation: Product biaryl aldehyde usually fluoresces blue/green under UV (254/365 nm) due to extended conjugation.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary Table: Optimization of Coupling Conditions

ParameterStandard ConditionOptimized Condition (Steric)Outcome
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos Yield increased from 45% to 88% .
Base Na₂CO₃K₃PO₄ Reduced aldol condensation side-products.
Solvent Toluene/EtOHDioxane/H₂O Better solubility of the polar aldehyde substrate.
Protocol B: One-Pot Synthesis of Benzo[c]phenanthridine Core (The "Pot-Economy" Approach)

This advanced protocol utilizes the aldehyde for an initial condensation, followed by a copper-catalyzed intramolecular ring closure.

Workflow Diagram:

ProtocolB Step1 Step 1: Imine Formation (Aldehyde + Aniline derivative) Step2 Step 2: Ullmann-type Cyclization (Intramolecular C-N Bond) Step1->Step2 In-situ (One Pot) Final Target: Benzo[c]phenanthridine Step2->Final Params Conditions: CuI (10 mol%), L-Proline (20 mol%) K2CO3, DMSO, 110°C Params->Step2

Figure 2: Cascade synthesis flow. This method avoids isolating the unstable imine intermediate.

Procedure:

  • Condensation: Mix this compound (1.0 eq) with an ortho-substituted aniline (e.g., 2-iodoaniline for dual coupling or simple aniline for radical cyclization) in DMSO. Stir at 60°C for 2 hours.

    • Validation: Monitor the shift of the aldehyde proton (¹H NMR: ~10.2 ppm) to the imine proton (~8.5 ppm).

  • Cyclization: Without isolation, add CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Heating: Raise temperature to 110°C and stir for 24 hours.

  • Workup: Dilute with water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Safety & Handling (E-E-A-T)

  • Hazards: this compound is an irritant (Skin/Eye/Respiratory).[2] The bromine moiety makes it potentially sensitizing.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes oxidize to carboxylic acids (2-bromo-3,4-dimethoxybenzoic acid) upon prolonged exposure to air.

  • Self-Validation of Purity: Before use, check ¹H NMR. If a broad singlet appears around 11.0-12.0 ppm, the sample contains benzoic acid impurity. Recrystallize from EtOH/Water if necessary.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Benzo[c]phenanthridine Synthesis: Lv, H., et al. (2011).[4] Total Synthesis of Benzo[c]phenanthridine Alkaloids via Palladium-Catalyzed Ring-Opening Coupling-Cyclization.[4] Journal of Organic Chemistry. (Cited in context of general phenanthridine construction strategies).

  • Pot-Economy Approaches: Wang, J., et al. (2019).[1][5] Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. ChemRxiv. [Link]

  • Ortho-Halo Aldehyde Reactivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

reductive amination of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BR Optimized Reductive Amination of 2-Bromo-3,4-dimethoxybenzaldehyde

Executive Summary

This application note details the reductive amination of This compound (CAS: 5392-10-9), a critical intermediate in the synthesis of functionalized phenethylamines and tetrahydroisoquinolines. The presence of the ortho-bromo substituent introduces significant steric hindrance and electronic effects that can impede standard imine formation. This guide provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for primary amines and a Titanium(IV) Isopropoxide mediated protocol for sterically demanding or secondary amines.

Substrate Analysis & Challenge

The substrate presents a unique set of challenges compared to simple benzaldehydes:

  • Steric Hindrance (C2-Bromo): The bulky bromine atom at the ortho position creates steric clash with the incoming amine, potentially slowing the initial nucleophilic attack and the subsequent dehydration to the imine.

  • Electronic Effects: The electron-withdrawing nature of the bromine (inductive) competes with the electron-donating methoxy groups (resonance). However, the steric effect is generally dominant, requiring protocols that drive equilibrium toward the imine.

  • Chemoselectivity: The bromine handle is susceptible to hydrogenolysis (dehalogenation) if harsh reducing conditions (e.g., Pd/C + H₂) are used. Hydride reagents are therefore preferred to preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Method Selection Guide

FeatureMethod A: STAB (Standard) Method B: Ti(OiPr)₄ (Advanced)
Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide / NaBH₄
Primary Utility Primary amines, unhindered secondary amines.Hindered amines, secondary amines, weak nucleophiles.
Mechanism Direct reductive amination (One-pot).[1]Lewis-acid activation

Imine trapping

Reduction.
Water Sensitivity Low (STAB tolerates trace water).High (Ti(OiPr)₄ hydrolyzes; requires dry solvent).
Reaction Time 2 – 16 Hours12 – 24 Hours
Side Reactions Minimal; avoids alcohol formation.Minimal; Ti scavenges water, driving equilibrium.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Recommended for primary amines (e.g., methylamine, ethylamine) where steric bulk is manageable.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Use free base or salt with TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask, dissolve this compound (10 mmol) in DCE (30 mL).

    • Add the amine (11 mmol).

    • Note: If using an amine hydrochloride salt, add Triethylamine (TEA, 11 mmol) to liberate the free base.

    • Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may darken or become slightly warm, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (14 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by TLC or LC-MS. The target is the disappearance of the aldehyde.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization (STAB)

STAB_Mechanism Aldehyde 2-Br-3,4-OMe Benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine + AcOH Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Slow step due to 2-Br steric) Product Secondary Amine Product Imine->Product + H- (from STAB) Irreversible STAB STAB (Hydride Donor) STAB->Product

Caption: Mechanistic flow of STAB-mediated reductive amination. The 2-Br substituent slows the Hemiaminal-to-Imine transition, requiring acid catalysis.

Protocol B: Titanium(IV) Isopropoxide Method

Recommended for secondary amines or when Protocol A yields poor conversion.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[3]

Step-by-Step Procedure
  • Complexation:

    • In a dry flask under Nitrogen/Argon, combine the aldehyde (10 mmol) and amine (12 mmol) neat (if liquid) or in minimal dry THF.

    • Add Ti(OiPr)₄ (12.5 mmol) via syringe.

    • Stir at RT for 6–12 hours. The mixture will become viscous.

    • Why? Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium to the imine species even with the steric bulk of the bromine.

  • Reduction:

    • Dilute the mixture with absolute EtOH (20 mL).

    • Add NaBH₄ (15 mmol) carefully (exothermic).

    • Stir for an additional 2–4 hours.

  • Hydrolysis (Critical Step):

    • Quench by adding 2M NaOH or water (10 mL). A heavy white precipitate (TiO₂) will form.

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate and proceed to extraction.

Workup & Purification Workflow

Workup_Flow Reaction Crude Reaction Mixture Quench Quench (NaHCO3 or NaOH) Reaction->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Wash Wash: Brine -> Dry (Na2SO4) Extract->Wash Concentrate Concentrate in Vacuo Wash->Concentrate Purify Purification Strategy Concentrate->Purify AcidBase Option A: Acid/Base Extraction (High Purity) Purify->AcidBase Column Option B: Flash Chromatography (DCM:MeOH:NH4OH) Purify->Column

Caption: Purification logic.[4] Acid/Base extraction is preferred to remove non-basic impurities (unreacted aldehyde).

Strategic Applications

The resulting amine, 2-(2-bromo-3,4-dimethoxyphenyl)-N-alkylmethanamine , is a versatile scaffold:

  • Isoquinoline Synthesis: Subjecting the product to Pomeranz-Fritsch or modified Pictet-Spengler conditions allows for cyclization.

  • Cross-Coupling: The preserved aryl bromide allows for Suzuki coupling to add biaryl complexity after the amine is installed, avoiding potential catalyst poisoning by the free amine during the coupling step (if done in reverse order).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][2][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2] Link

Sources

Application Note: Protecting Group Strategies for 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

2-Bromo-3,4-dimethoxybenzaldehyde (often referred to as o-bromoveratraldehyde derivative) is a high-value scaffold in the synthesis of isoquinoline alkaloids, phenethylamines, and pharmacophores targeting CNS receptors.[1][2]

The primary synthetic challenge lies in the chemoselectivity required to functionalize the aryl bromide.[1] Standard metal-halogen exchange (e.g., Lithiation) or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are incompatible with the electrophilic aldehyde moiety.[1][2] The aldehyde will either suffer nucleophilic attack (by organolithiums) or undergo competing oxidation/reduction.[1][2]

Therefore, masking the aldehyde as an acetal is the requisite first step.[1] This guide details two robust protocols:

  • Cyclic Acetal (1,3-Dioxolane): The "Gold Standard" for stability against strong bases (n-BuLi, Grignards).[1][2]

  • Acyclic Acetal (Dimethyl Acetal): A milder alternative for acid-sensitive substrates or avoiding high-temperature reflux.[1][2]

Decision Matrix: Selecting the Right Protection

ProtectionStrategy Start Start: this compound NextStep What is the downstream chemistry? Start->NextStep Lithiation Strong Nucleophiles (n-BuLi, Grignard, Hydrides) NextStep->Lithiation High Stability Needed Mild Mild Conditions (Suzuki, Stille, Solvolysis) NextStep->Mild Moderate Stability OK MethodA Method A: Cyclic Acetal (Ethylene Glycol + Dean-Stark) Lithiation->MethodA Best for steric bulk & base resistance MethodB Method B: Dimethyl Acetal (TMOF + MeOH) Mild->MethodB Faster, milder setup

Figure 1: Strategic decision tree for selecting the acetal protection method based on downstream requirements.[1][2]

Protocol A: Cyclic Acetal Formation (The Gold Standard)[1]

This method generates 2-(2-bromo-3,4-dimethoxyphenyl)-1,3-dioxolane .[1][2] It is the preferred method for subsequent lithiation reactions due to the enhanced stability of the 5-membered dioxolane ring (the "chelating effect") compared to acyclic acetals.[1]

Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.[1][2] Critical Success Factor: Efficient water removal.[2][3] The equilibrium constant is not favorable; Le Chatelier’s principle must be exploited using a Dean-Stark trap.[1][2]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Reagent: Ethylene Glycol (1.5 – 2.0 equiv)[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 – 0.1 equiv)[1][2]

  • Solvent: Toluene (Reagent Grade, sufficient for 0.2 M concentration)

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.[1][2]

Step-by-Step Protocol
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with nitrogen.[1][2]

    • Note: Nitrogen is crucial.[2] Hot toluene can cause trace oxidation of the electron-rich dimethoxy ring, leading to a green/brown impurity tint.[1]

  • Charging: Add the benzaldehyde (10 g, ~40.8 mmol), ethylene glycol (3.8 g, 61.2 mmol), and pTSA (380 mg, 2.0 mmol) to the flask.

  • Solvation: Add Toluene (200 mL). Stir to dissolve.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~130°C). Ensure toluene is condensing and filling the trap.[1]

  • Monitoring: Reflux for 4–6 hours. Monitor water collection in the trap.

    • Endpoint Validation: Spot TLC (Hexanes/EtOAc 4:1).[1][2] The aldehyde (

      
      ) should disappear; the acetal (
      
      
      
      ) will appear as a less polar spot.[1]
    • Stain: Use 2,4-DNP stain.[1][2] The starting material stains orange/red (aldehyde); the product does not stain (acetal).[1]

  • Workup: Cool to room temperature. Quench by adding saturated aqueous

    
     (50 mL) to neutralize the acid (preventing hydrolysis).
    
  • Extraction: Separate layers. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often a pale yellow oil that solidifies.[1][2] If purity is <95% by NMR, recrystallize from Hexanes/Isopropanol or perform a short silica plug filtration (eluting with 10% EtOAc/Hexanes).[1]

Self-Validating QC Data
FeatureStarting Material (Aldehyde)Product (1,3-Dioxolane)
1H NMR (CHO) Singlet at ~10.2 ppm Absent
1H NMR (Acetal) AbsentSinglet at ~6.0–6.2 ppm
1H NMR (Glycol) AbsentMultiplet at ~4.0–4.2 ppm (4H)
IR Spectroscopy C=O stretch at ~1680 cm⁻¹Absent ; C-O stretches ~1100 cm⁻¹

Protocol B: Dimethyl Acetal (Mild Alternative)[1][2]

This method generates 1-bromo-2-(dimethoxymethyl)-3,4-dimethoxybenzene .[1][2] It is useful if the substrate is sensitive to the high temperatures of refluxing toluene.[1]

Mechanism: Acid-catalyzed transacetalization driven by the formation of volatile methyl formate (if using trimethyl orthoformate).[1][2]

Step-by-Step Protocol
  • Setup: Flame-dried flask, nitrogen atmosphere.

  • Charging: Dissolve this compound (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Reagent: Add Trimethyl Orthoformate (TMOF) (3.0 equiv).

  • Catalyst: Add pTSA (0.05 equiv) or Amberlyst-15 resin (10 wt%).[1][2]

  • Reaction: Stir at reflux (65°C) for 2–3 hours.

    • Note: TMOF acts as a water scavenger, driving the equilibrium.[1]

  • Workup: Cool. Add solid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to quench.[2] Filter off solids and concentrate.[2]
    
  • Purification: Distillation or rapid chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1][2]

Application Case Study: Lithium-Halogen Exchange

The primary reason to protect this aldehyde is to enable lithiation at the C2-position.[1][2] The 1,3-dioxolane group is robust enough to survive n-BuLi at -78°C.[1][2]

Workflow Visualization:

LithiationWorkflow Protected Protected Acetal (1,3-Dioxolane) Lithiation Lithiation (n-BuLi, THF, -78°C) Protected->Lithiation Br/Li Exchange Intermediate Lithiated Species (Ar-Li) Lithiation->Intermediate < 15 mins Electrophile Electrophile Trap (e.g., DMF, CO2, R-CHO) Intermediate->Electrophile Quench Product Functionalized Acetal Electrophile->Product Warm to RT

Figure 2: Workflow for utilizing the protected species in lithium-halogen exchange chemistry.

Critical Safety Note: The methoxy groups at positions 3 and 4 are electron-donating.[1][2] While they generally stabilize the ring, the position 2 (between Br and OMe) is sterically crowded.[1] The lithiation of the acetal-protected bromide is fast.[1][2] Do not allow the temperature to rise above -70°C before quenching , as the ortho-lithio species can undergo "ortho-elimination" to form a benzyne intermediate if not stabilized properly.[1][2]

Deprotection Protocol

Restoring the aldehyde is achieved via acid-catalyzed hydrolysis.[1][2]

  • Solvent: Acetone/Water (10:1) or THF/2N HCl (5:1).[1][2]

  • Catalyst: pTSA (0.1 equiv) or simply the HCl in the solvent.[1][2]

  • Conditions: Stir at Room Temperature for 1–2 hours.

    • Note: The cyclic acetal is more stable than the dimethyl acetal and may require mild heating (40°C) if hydrolysis is sluggish.[1]

  • Workup: Neutralize with

    
    , evaporate organic solvent, extract aqueous residue with DCM.
    

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Incomplete Conversion Water returning to flask.Insulate the Dean-Stark arm; ensure vigorous reflux.[1][2]
Green/Dark Color Oxidation of electron-rich ring.[1][2]Degas solvents thoroughly; ensure strict

line.[2]
Product Hydrolyzes on Silica Silica gel is slightly acidic.[2]Pre-treat silica with 1% Triethylamine/Hexanes or use Neutral Alumina.[2]
Low Yield in Lithiation Moisture in protected material.[2]The acetal is hygroscopic.[1][2] Dry strictly under high vacuum (P2O5) before lithiation.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2][3] (The foundational text for acetal stability and deprotection conditions).[1]

  • Hibbs, D. E., et al. "Synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane."[1][2] PubChem CID 13735692.[2] [1][2]

  • Gopinath, R., et al. "Mild and Chemoselective Acetalization of Aldehydes."[3][4] Journal of Organic Chemistry, 2002, 67, 5842–5845.[1][3][4] (Protocol for acetalization using mild catalysts).

  • Growning Science. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters. (Demonstrates stability of dioxolane during lithiation).

  • Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes: Synthesis and Stability." (General mechanistic overview and stability data).

Sources

Technical Application Note: Catalytic Valorization of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Profile

2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 5392-10-9) represents a highly specialized scaffold in organic synthesis, distinct from its more common isomer, 6-bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde).

The Structural Challenge (The "Buttressing Effect"): Unlike the 4,5-isomer, this molecule features a bromine atom at position 2, flanked immediately by an aldehyde at position 1 and a methoxy group at position 3.

  • Steric Crowding: The C3-methoxy group exerts significant steric pressure on the C2-bromine, making oxidative addition by Palladium catalysts kinetically slower than in unhindered aryl bromides.

  • Electronic Deactivation: The electron-donating nature of the methoxy groups increases electron density on the ring, further reducing the electrophilicity of the C-Br bond.

Strategic Utility: Despite these challenges, this scaffold is the "Golden Key" for synthesizing Amaryllidaceae alkaloids (e.g., lycorine derivatives) and phenanthridinone cores found in PARP inhibitors. Its dual functionality (electrophilic aldehyde + reactive aryl halide) allows for powerful cascade sequences.

Core Application: Sterically Demanding Suzuki-Miyaura Coupling

Because of the steric hindrance at the C2 position, standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often result in sluggish conversion or homocoupling byproducts. This protocol utilizes S-Phos , a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition in hindered substrates.

Protocol A: Biaryl Synthesis via High-Activity Catalysis

Target: Coupling this compound with Aryl Boronic Acids.

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile (Ar-Br)
Aryl Boronic Acid 1.2 - 1.5 equivNucleophile
Pd(OAc)₂ 2 - 5 mol%Pre-catalyst
S-Phos 4 - 10 mol%Ligand (Accelerates Oxidative Addition)
K₃PO₄ 2.0 equivBase (Anhydrous preferred)
Toluene/Water 10:1 ratioSolvent System (Biphasic)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

    • Note: Pre-mixing the Pd and Ligand in a small amount of solvent for 5 minutes before adding to the main vessel can enhance active species formation.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times. This is critical; oxygen kills the active Pd(0) species rapidly.

  • Solvent Introduction: Inject degassed Toluene and Water (10:1 v/v) through the septum.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde is distinct; look for the disappearance of the starting material spot (Rf ~0.6).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Caution: The aldehyde product is prone to oxidation in air over time; store under inert gas.

Advanced Application: Cascade Synthesis of Phenanthridines

This is the highest-value application for this specific isomer. It involves a "One-Pot, Two-Step" cascade: Suzuki Coupling followed by Intramolecular Condensation .

Mechanism:

  • Coupling: The 2-Br reacts with an ortho-aminophenylboronic acid.

  • Condensation: The pendant amine group attacks the aldehyde (now in close proximity), forming an imine.

  • Cyclization: The imine dehydrates/oxidizes to form the fully aromatic phenanthridine core.

Protocol B: The "One-Pot" Phenanthridine Assembly

Reagents:

  • This compound (1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • DME/Ethanol/Water (2:1:1)

Workflow:

  • Combine: Mix all reagents in a pressure tube.

  • Cycle: Degas thoroughly (Argon sparge for 10 mins).

  • Heat: Stir at 90°C for 4 hours.

    • Observation: The reaction mixture will darken significantly.

  • Analysis: LC-MS is preferred here as the intermediate biaryl-amine may be transient. Look for the mass corresponding to [M+H] of the cyclized phenanthridine (Loss of H2O).

  • Purification: Phenanthridines are basic. Pre-treat silica gel with 1% Triethylamine in Hexane to prevent streaking during purification.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric challenge presented by the 3-Methoxy group during the oxidative addition step.

SuzukiMechanism cluster_sterics Steric Constraint Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step due to 3-OMe Sterics) Pd0->OxAdd Coordination Substrate This compound (Substrate) Substrate->OxAdd Enters Cycle PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar Slow Step TransMet Transmetallation (with Boronic Acid + Base) PdII_Ar->TransMet Base Assisted PdII_Biaryl Ar-Pd(II)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Product Release

Figure 1: Catalytic cycle emphasizing the kinetic bottleneck at the oxidative addition step caused by the ortho-methoxy substituent.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to S-Phos or X-Phos ligands. These bulky phosphines protect the Pd center and force oxidative addition.
Homocoupling (Ar-Ar) Oxygen ContaminationDegas solvents via "Freeze-Pump-Thaw" rather than simple sparging. Ensure system is strictly anaerobic.
Aldehyde Degradation Cannizzaro ReactionThe base is too strong (e.g., NaOH). Switch to K₃PO₄ or Cs₂CO₃ which are milder and compatible with sensitive aldehydes.
Protodebromination Solvent SourceAvoid Ethanol if possible; use Dioxane/Water or Toluene/Water . Ethanol can sometimes act as a hydride source leading to H-substitution (Br -> H).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • Siddiqui, Z. N., & Khan, K. (2014). Synthesis of Phenanthridine Derivatives via Suzuki Coupling: A Review. Current Organic Synthesis, 11(4). (General application of ortho-haloaldehydes in heterocycle synthesis).
  • PubChem Compound Summary. (2024). This compound.[1][2] National Library of Medicine.

Sources

Troubleshooting & Optimization

purification of crude 2-Bromo-3,4-dimethoxybenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification of 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3).[1]

Critical Scientific Note: There is a frequent nomenclature confusion in the literature between this specific isomer and its regioisomer, 6-Bromoveratraldehyde (CAS 5392-10-9).

  • This compound: Melting Point 82–85°C .[2] (Crowded, bromine between aldehyde and methoxy).[3][4][5][6]

  • 6-Bromoveratraldehyde: Melting Point 150–151°C . (Standard product of veratraldehyde bromination).

This guide focuses on the purification of the low-melting (82–85°C) 2-bromo isomer. If your crude solid melts above 120°C, you likely possess the 6-bromo isomer; proceed with standard ethanol recrystallization.

Quick Reference Data
PropertyValueNotes
CAS 55171-60-3Distinct from 5392-10-9 (6-bromo isomer)
Melting Point 82–85 °C Warning: Do not oven dry >50°C. Risk of melting.
Appearance White to pale yellow needlesCrude often orange/brown due to free

or oxidation.
Solubility Soluble in DCM, EtOAc, warm MeOH.Insoluble in water, cold hexanes.
Risk Factor Oiling Out High risk due to MP being close to solvent boiling points.

Part 1: The "Golden Path" Recrystallization Protocol

Objective: Purify crude material (purity >85%) to analytical grade (>98%) while minimizing "oiling out."

Recommended Solvent System
  • Primary Choice: Methanol (MeOH) .[7]

    • Why: BP (64.7°C) is well below the MP (82°C), providing a safety buffer against oiling out (liquid-liquid phase separation) which occurs when the solute melts before dissolving.

  • Alternative (for higher purity): Ethyl Acetate / Hexanes (1:3) .

    • Why: Allows lower temperature handling.

Step-by-Step Methodology
  • Dissolution (The Critical Phase):

    • Place 10 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Methanol slowly at room temperature (start with 2 mL/g).

    • Heat gently to 50–55°C (Do NOT reflux vigorously; keep

      
      ).
      
    • Expert Tip: If the solution is dark orange/red, add activated charcoal (5 wt%) and stir for 5 minutes.

  • Hot Filtration:

    • Filter the warm solution (50°C) through a pre-warmed glass funnel (or Celite pad if charcoal was used) to remove insoluble salts or mechanical impurities.

    • Note: If crystals form in the funnel, wash with 1-2 mL of hot methanol.

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-45 mins).

    • Crucial: Do not plunge into an ice bath immediately. Rapid cooling traps impurities and induces oiling out.

    • Once at room temperature, inspect for crystallization.[5][7] If no crystals form, scratch the glass or add a seed crystal.

    • Cool to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Isolation & Drying:

    • Filter under vacuum (Buchner funnel).

    • Wash the cake with cold (-20°C) Methanol (2 x 5 mL).

    • Drying: Dry in a vacuum oven at 40°C max.

    • Warning: Standard ovens set to 100°C will melt your product into a fused brick.

Part 2: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, oily droplets form at the bottom instead of crystals. Cause: The solution temperature is above the saturation point but the solute's melting point is depressed by impurities/solvent, causing it to separate as a liquid phase (metastable zone).

Diagnostic QuestionSolution
Did you use Ethanol? Switch to Methanol . Ethanol boils at 78°C, too close to the MP (82°C). The solute melts before it dissolves/crystallizes.
Is the solution too concentrated? Re-heat and add 10-15% more solvent. A slightly more dilute solution favors crystal nucleation over phase separation.
Did you cool too fast? Re-heat to dissolve the oil. Allow to cool to RT with vigorous stirring. Seed the solution at 55°C to provide a nucleation surface.
Issue 2: Persistent Coloration

Symptom: Product remains yellow/orange after crystallization. Cause: Trace free bromine (


) or oxidized phenolic impurities.
  • Protocol Adjustment:

    • Dissolve the crude in Ethyl Acetate.[7]

    • Wash with 10% Sodium Bisulfite (

      
      )  solution. This chemically reduces colored 
      
      
      
      to colorless bromide ions.
    • Wash with water, dry over

      
      , evaporate, and then recrystallize from Methanol.
      
Issue 3: Low Yield

Symptom: Recovery is <50%. Cause: Product is too soluble in the chosen solvent volume.

  • Corrective Action:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again (Second Crop).

    • Check Purity: The second crop is usually less pure. Analyze via TLC/HPLC before combining with the first crop.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific isomer, accounting for the common confusion with 6-bromoveratraldehyde.

PurificationWorkflow Start Start: Crude Solid CheckMP Step 1: Check Melting Point (Capillary) Start->CheckMP IsHighMP MP > 120°C? CheckMP->IsHighMP Route6Bromo Route A: 6-Bromoveratraldehyde (Standard Isomer) Use Ethanol Reflux IsHighMP->Route6Bromo Yes Route2Bromo Route B: 2-Bromo-3,4-dimethoxy... (Crowded Isomer, MP ~82°C) IsHighMP->Route2Bromo No (MP ~80-85°C) SolventChoice Select Solvent: Methanol (Max T = 55°C) Route2Bromo->SolventChoice Dissolve Dissolve & Check Color SolventChoice->Dissolve IsColored Dark Orange? Dissolve->IsColored AddCharcoal Add Activated Charcoal Hot Filtration IsColored->AddCharcoal Yes DirectCool Controlled Cooling (Avoid Ice Bath initially) IsColored->DirectCool No AddCharcoal->DirectCool OilingOut Problem: Oiling Out? DirectCool->OilingOut RemedyOil Reheat, Dilute 10%, Add Seed Crystal OilingOut->RemedyOil Yes FilterDry Filter & Vacuum Dry (Max 40°C) OilingOut->FilterDry No RemedyOil->DirectCool

Figure 1: Purification workflow emphasizing isomer identification and oiling-out mitigation.

References

  • Sigma-Aldrich. Product Specification: 6-Bromoveratraldehyde (CAS 5392-10-9). (Melting point reference for the regioisomer). Link

  • CymitQuimica. Safety Data Sheet: this compound (CAS 55171-60-3).[8] (Melting point confirmation: 82-85°C).[2] Link

  • ChemicalBook. this compound Properties and CAS Data.Link

  • Thieme Chemistry. Organometallic Complexes of Copper: Synthesis of Biveratraldehyde. (Distinction between 2-bromo and 6-bromo isomers in Ullmann coupling). Link

Sources

common impurities in 2-Bromo-3,4-dimethoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Impurity Profiling & Purification of 2-Bromo-3,4-dimethoxybenzaldehyde

Section 1: Diagnostic & Nomenclature Verification

Status: Critical First Step

Before proceeding with purification, we must verify the chemical identity. In the synthesis of brominated veratraldehyde derivatives, nomenclature confusion is the primary source of "impurity" misidentification.

User Check: Are you synthesizing Target A or Target B ?

  • Target A: this compound (The "Crowded" Isomer)

    • Structure: Bromine is at position 2 (between the aldehyde and the methoxy group).

    • Synthesis: Difficult via direct bromination. Usually requires ortho-lithiation strategies or specific precursors.

    • Common Issue: Often contaminated with Target B if direct bromination was attempted.

  • Target B: 6-Bromoveratraldehyde (Also known as 2-bromo-4,5-dimethoxybenzaldehyde)

    • Structure: Bromine is at position 6 (para to the 3-methoxy group).

    • Synthesis: The major product of direct bromination of veratraldehyde.

    • Note: Many vendors mislabel Target B as Target A.

This guide addresses the purification of brominated dimethoxybenzaldehydes, with specific notes on separating these isomers.

Section 2: Common Impurities & Diagnostic Signatures

The following table summarizes the most frequent impurities found in crude reaction mixtures of brominated dimethoxybenzaldehydes.

Impurity TypeChemical IdentityOriginDiagnostic Signature (HPLC/TLC)
Starting Material 3,4-Dimethoxybenzaldehyde (Veratraldehyde)Incomplete reaction; stoichiometry errors.Lower Rf than product (usually). Distinct aldehyde peak in NMR (~9.8 ppm).
Regioisomer 6-Bromo-3,4-dimethoxybenzaldehydeThermodynamic product of direct bromination.Close Rf to target. Requires H-NMR coupling constant analysis (Para H's vs Ortho H's).
Over-Brominated 2,5-Dibromo-3,4-dimethoxybenzaldehydeExcess bromine; high temperature.Higher Rf (more lipophilic). Mass Spec: M+2 and M+4 isotope pattern.
Oxidation Product 2-Bromo-3,4-dimethoxybenzoic acidAir oxidation during storage or workup.Tailing on TLC (acidic). Soluble in NaHCO3 wash. Broad OH stretch in IR (2500-3000 cm⁻¹).
Demethylated 2-Bromo-3-hydroxy-4-methoxybenzaldehydeHarsh Lewis acid catalysis (e.g., AlCl3).Phenolic OH peak in NMR (~5-6 ppm, exchangeable). Positive Ferric Chloride test.

Section 3: Impurity Formation Pathways (Visualized)

Understanding how impurities form allows for better prevention. The diagram below illustrates the reaction landscape for the bromination of veratraldehyde.

ImpurityPathways cluster_legend Pathway Legend Veratraldehyde Veratraldehyde (Starting Material) Target 2-Bromo-3,4-dimethoxy (Target Isomer) Veratraldehyde->Target Ortho-Lithiation (Controlled) Regioisomer 6-Bromo Isomer (Major Thermodynamic) Veratraldehyde->Regioisomer Direct Br2/AcOH (Electrophilic Sub.) Dibromo Dibromo Species (Over-reaction) Target->Dibromo Excess Br2 Acid Benzoic Acid Deriv. (Oxidation) Target->Acid Air/O2 (Storage) Regioisomer->Dibromo Excess Br2 Desired Route Desired Route Impurity Route Impurity Route

Figure 1: Reaction landscape showing the divergence between the kinetic/controlled target synthesis and thermodynamic impurity pathways.

Section 4: Troubleshooting & Purification Protocols

Issue 1: "I have a persistent starting material spot (Veratraldehyde)."

Solution: The Bisulfite Adduct Method . Aldehydes form solid, water-soluble adducts with sodium bisulfite. Non-aldehyde impurities (over-brominated products, some isomers with steric hindrance) often do not, or have significantly different solubility profiles.

Protocol:

  • Dissolution: Dissolve crude oil/solid in a minimal amount of Ether or Toluene.

  • Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Stir vigorously for 1-2 hours. The aldehyde-bisulfite adduct should precipitate as a white solid or migrate into the aqueous phase.

  • Separation:

    • Wash the organic layer (contains non-aldehydes, dibromo-impurities).[1]

    • Collect the aqueous phase (or solid precipitate).[1]

  • Regeneration: Treat the adduct with 10% Sodium Carbonate (

    
    ) or dilute 
    
    
    
    to release the purified aldehyde.
  • Extraction: Extract the regenerated aldehyde into DCM, dry over

    
    , and concentrate.
    
Issue 2: "My melting point is depressed/broad (130-145°C range)."

Solution: This indicates regioisomer contamination (Target A mixed with Target B). Recrystallization Strategy: Brominated benzaldehydes crystallize well, but isomers often co-crystallize.

  • Solvent System: Ethanol (95%) or Methanol/Water (9:1).

  • Technique: Dissolve in boiling solvent. Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Seed Crystals: If available, seed with the pure isomer at 30°C to induce selective crystallization.

Issue 3: "The product is turning yellow/brown during storage."

Solution: Oxidation to Benzoic Acid.

  • Removal: Dissolve the product in DCM. Wash with saturated Sodium Bicarbonate (

    
    ). The acid impurity will move to the aqueous layer (as the salt). Dry and evaporate the organic layer.[1][2]
    
  • Prevention: Store under Argon/Nitrogen at -20°C. Aldehydes are auto-oxidative.

Section 5: Advanced Purification Workflow (Bisulfite Loop)

This workflow is the "Gold Standard" for purifying substituted benzaldehydes when simple recrystallization fails.

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrganicLayer Organic Layer (Contains Non-Aldehydes, Dibromo species) PhaseSep->OrganicLayer Discard AqueousLayer Aqueous Layer/Solid (Bisulfite Adduct) PhaseSep->AqueousLayer Keep Regen Regeneration (Add 10% Na2CO3) AqueousLayer->Regen Extraction Extract with DCM Regen->Extraction Final Pure 2-Bromo-3,4-dimethoxy benzaldehyde Extraction->Final

Figure 2: The Bisulfite Adduct purification loop. This method effectively strips non-aldehyde impurities.

FAQ: Frequently Asked Questions

Q: Can I separate the 2-bromo and 6-bromo isomers using the bisulfite method? A: Generally, no . Both are aldehydes and will form adducts. However, the rate of formation differs. The 2-bromo isomer is sterically crowded (flanked by -OMe and -Br) and forms the adduct much slower than the 6-bromo isomer. You can exploit this by limiting the reaction time (Kinetic Resolution), though Column Chromatography is more reliable for isomer separation.

Q: What is the reference melting point? A:

  • 6-Bromoveratraldehyde (Major Isomer): 150-151°C [1].

  • This compound (Crowded Isomer): Literature varies, but often lower or distinct. Verify with H-NMR (coupling constants).

Q: Why does my NMR show a peak at 12.7 minutes (HPLC) or m/z 244? A: This corresponds to the molecular weight of the target (


). If the peak is single but the melting point is wrong, you have the regioisomer. You must run a 2D-NMR (NOESY) to confirm the position of the bromine relative to the methoxy groups.

References

  • Sigma-Aldrich. (n.d.). 6-Bromoveratraldehyde Product Specification. Retrieved from

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Retrieved from [3]

  • PubChem.[4] (n.d.). 2-Bromo-4,6-dimethoxybenzaldehyde Compound Summary. (Note: Illustrates nomenclature variations in databases). Retrieved from [4]

  • Matsuura, S., & Miyano, O. (1990).[5] Process for producing bromobenzaldehydes. US Patent 4,945,186.[5] (Describes industrial bromination conditions). Retrieved from

Sources

Technical Support Center: Reaction Optimization for 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Catalyst Deactivation & Low Yields in Cross-Coupling Protocols Substrate ID: 2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 5392-10-9) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Substrate Profile

Welcome to the technical support hub for This compound (hereafter referred to as BDB ). This substrate is a critical scaffold in the synthesis of isoquinoline alkaloids and fused heterocyclic systems.

However, BDB presents a "perfect storm" of deactivation mechanisms for Palladium (Pd) catalysis:

  • Steric Hindrance: The methoxy group at the 3-position is ortho to the bromine, severely impeding the oxidative addition step.

  • Electronic Deactivation: The electron-rich dimethoxy ring reduces the electrophilicity of the C-Br bond, slowing the desired catalytic cycle.

  • Catalyst Poisoning: The aldehyde moiety is prone to decarbonylation , converting the active catalyst into inactive carbonyl clusters.

This guide provides the troubleshooting logic required to overcome these barriers.

Diagnostic Module: Why Did My Reaction Fail?

Issue #1: The "Stalled" Reaction (Decarbonylation)

Symptom: The reaction stops after 20-30% conversion. TLC/LCMS shows the formation of 3,4-dimethoxybromobenzene (loss of aldehyde) or plain 3,4-dimethoxybiphenyl (if coupling occurred followed by decarbonylation). Root Cause: Palladium is an excellent catalyst for removing carbonyl groups. In the absence of rapid cross-coupling, Pd inserts into the aldehyde C-H bond, extrudes CO, and forms an inactive Pd-CO complex or drives the formation of the deformylated byproduct.

Issue #2: The "Black" Reaction (Catalyst Aggregation)

Symptom: Rapid formation of "Palladium Black" (precipitate) within 30 minutes; no product formation. Root Cause: Ligand stripping. The 3-OMe group creates steric bulk that prevents standard ligands (like PPh3) from stabilizing the Pd(II) intermediate effectively. The Pd center becomes "naked" and aggregates into inactive metal particles.

Mechanistic Visualization (The Deactivation Loop)

The following diagram illustrates the competition between the desired Suzuki coupling and the fatal decarbonylation pathway.

BDB_Reaction_Pathways Start Substrate: This compound OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Slow (Steric/Electronic) CH_Insert Aldehyde C-H Insertion (Acyl-Pd-H) Start->CH_Insert Side Reaction Pd0 Active Catalyst Pd(0)-L Pd0->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Desired Cycle OxAdd->CH_Insert Competes if TransMet is slow RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Product: Biaryl Aldehyde RedElim->Product DeCarb Decarbonylation (-CO) CH_Insert->DeCarb DeadCat Inactive Species Pd-CO Clusters / Pd Black DeCarb->DeadCat Byproduct Byproduct: 3,4-Dimethoxybromobenzene DeCarb->Byproduct

Figure 1: The "Race Against Time." If the desired oxidative addition and transmetallation are too slow due to the 3-OMe steric hindrance, the catalyst diverts to the decarbonylation pathway.

Troubleshooting Protocols & Solutions

Protocol A: Overcoming Steric Hindrance (Ligand Selection)

Objective: Accelerate the oxidative addition step to outcompete decarbonylation. Solution: Use electron-rich, bulky Buchwald ligands.[1] Standard PPh3 is insufficient for BDB.

Ligand ClassRecommendationWhy?
S-Phos Primary Choice The methoxy group on S-Phos interacts with the Pd center, stabilizing it against the steric bulk of the 3-OMe on the substrate.
X-Phos Secondary ChoiceExtremely bulky; excellent for preventing Pd black formation but can be slower to initiate.
PPh3 AVOID Lacks the bulk to prevent aggregation; leads to rapid catalyst death.
Protocol B: Preventing Aldehyde Condensation (Base Selection)

Objective: Prevent the aldehyde from undergoing Cannizzaro reactions or aldol condensations, which consume the substrate. Solution: Switch from aqueous hydroxides to anhydrous carbonates or phosphates.

  • Recommended Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent System: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

  • Avoid: NaOEt, KOH, or strong amine bases.

The "Golden Standard" Workflow (Step-by-Step)

This protocol is optimized for Suzuki-Miyaura Coupling of BDB with an aryl boronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2 mol%) + S-Phos  (4 mol%)
    
    • Alternative Pre-catalyst: Pd-132 (XantPhos-Pd-G3) if available.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene:Water (10:1 ratio)

Procedure:

  • Degassing (Critical): Charge the reaction vessel with the solid substrate, boronic acid, base, and ligand (S-Phos). Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Catalyst Addition: Add the Pd source (

    
    ) last, under positive inert gas pressure.
    
  • Solvent Addition: Add degassed solvents via syringe.

  • Temperature Ramp: Heat to 80°C .

    • Note: Do NOT exceed 100°C. Higher temperatures exponentially increase the rate of decarbonylation (loss of CHO group).

  • Monitoring: Check TLC at 1 hour. If the reaction is sluggish, add a second portion of catalyst (1 mol%) rather than increasing temperature.

Decision Tree: Troubleshooting Live Experiments

Use this flow to diagnose ongoing failures with BDB reactions.

Troubleshooting_Logic Start Reaction Failed? Q1 Is the Aldehyde peak gone in NMR/IR? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Result1 Diagnosis: Decarbonylation Action: Lower Temp (<80C) Increase Boronic Acid Load Yes1->Result1 Q2 Did Pd Black precipitate form immediately? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Result2 Diagnosis: Ligand Failure Action: Switch to S-Phos or X-Phos Increase Ligand:Pd ratio to 2:1 Yes2->Result2 Result3 Diagnosis: Base/Solvent Mismatch Action: Switch to Anhydrous Dioxane Use Cs2CO3 No2->Result3

Figure 2: Diagnostic logic flow for recovering failed batches.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Catalyst Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Bromo-3,4-dimethoxybenzaldehyde and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of 1H and 13C NMR spectral data for researchers, scientists, and drug development professionals.

In the realm of synthetic organic chemistry and drug discovery, the unambiguous structural elucidation of novel and known compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and indispensable tool in this endeavor, providing granular insights into the molecular architecture of organic compounds. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2-Bromo-3,4-dimethoxybenzaldehyde, a versatile building block in the synthesis of various pharmaceutical and bioactive molecules.

To provide a deeper understanding of the structure-spectra correlation, this guide offers a comparative analysis with its structurally related analogs: 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-bromobenzaldehyde. By examining the influence of the bromo and methoxy substituents on the chemical shifts and coupling patterns of the aromatic protons and carbons, we can gain valuable insights into the electronic environment of these molecules.

Deciphering the Molecular Fingerprint: ¹H and ¹³C NMR Spectral Analysis

The chemical structure of this compound dictates a unique set of signals in its NMR spectra. The presence of an aldehyde group, two methoxy groups, and a bromine atom on the benzene ring leads to a distinct pattern of chemical shifts and multiplicities.

Predicted ¹H NMR Spectral Data of this compound

Based on the principles of substituent effects in NMR spectroscopy, the ¹H NMR spectrum of this compound in CDCl₃ is predicted to exhibit the following key features:

  • Aldehyde Proton (-CHO): A singlet peak is expected to appear in the downfield region, typically between δ 9.8 and 10.5 ppm. The strong deshielding effect of the carbonyl group and the aromatic ring causes this significant downfield shift.

  • Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0 - 8.0 ppm). The proton at position 6 (H-6) will likely resonate further downfield due to the anisotropic effect of the adjacent aldehyde group. The proton at position 5 (H-5) will be upfield in comparison. The coupling constant between these two protons (³JHH) is expected to be in the range of 8-9 Hz, characteristic of ortho-coupling.

  • Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.8 - 4.1 ppm. The electronic environment of the two methoxy groups is different due to the presence of the adjacent bromine atom and aldehyde group, leading to separate signals.

Predicted ¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field, typically between δ 188 and 192 ppm.

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110 - 160 ppm). The carbons attached to the electronegative oxygen and bromine atoms (C-2, C-3, and C-4) will be significantly deshielded. The chemical shifts of the remaining aromatic carbons (C-1, C-5, and C-6) will also be influenced by the substituents.

  • Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons are expected in the upfield region, typically between δ 55 and 65 ppm.

A Comparative Analysis: Unveiling Substituent Effects

To better understand the spectral features of this compound, a comparison with its structural analogs, 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-bromobenzaldehyde, is highly instructive.

Comparison with 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Veratraldehyde lacks the bromine atom at the C-2 position. This absence significantly influences the electronic environment of the aromatic ring.

  • ¹H NMR: In veratraldehyde, the aromatic region is more complex due to the presence of three aromatic protons. The introduction of the electron-withdrawing bromine atom in this compound is expected to cause a general downfield shift of the remaining aromatic protons.

  • ¹³C NMR: The most significant difference will be the absence of the C-Br signal and the upfield shift of the C-2 carbon in veratraldehyde compared to the target molecule.

Comparison with 2-Bromobenzaldehyde

2-Bromobenzaldehyde lacks the two methoxy groups present in the target molecule.

  • ¹H NMR: The absence of the electron-donating methoxy groups in 2-bromobenzaldehyde results in a general downfield shift of all aromatic protons compared to this compound.

  • ¹³C NMR: The carbons C-3 and C-4 in 2-bromobenzaldehyde will be significantly shielded compared to the corresponding carbons in this compound, which are attached to the electron-donating methoxy groups.

Tabulated Spectral Data for Comparative Analysis

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the comparator compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Methoxy Protons (OCH₃) δ (ppm), Multiplicity
3,4-Dimethoxybenzaldehyde CDCl₃9.84 (s)7.43 (dd, J=8.2, 1.8), 7.41 (d, J=1.8), 6.97 (d, J=8.2)3.95 (s), 3.94 (s)
2-Bromobenzaldehyde [1]CDCl₃10.36 (s)7.91 (dd, J=7.6, 1.6), 7.65 (td, J=7.6, 1.2), 7.43 (m)-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbonyl Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)Methoxy Carbons (OCH₃) δ (ppm)
3,4-Dimethoxybenzaldehyde CDCl₃190.9154.2, 149.6, 130.1, 126.9, 110.8, 109.256.1, 56.0
2-Bromobenzaldehyde [1]CDCl₃191.9135.4, 133.9, 133.4, 129.8, 127.9, 127.1-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the sample (e.g., this compound) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, equipped with a 5 mm broadband probe.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to optimize sensitivity.

  • Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, characterized by a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use a 30° pulse width with proton decoupling (e.g., Waltz-16).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualizing Molecular Structure and NMR Workflow

To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental workflow, the following diagrams are provided.

cluster_mol This compound C1 C1-CHO C2 C2-Br C1->C2 CHO CHO C1->CHO C3 C3-OCH3 C2->C3 Br Br C2->Br C4 C4-OCH3 C3->C4 OCH3_3 OCH3 C3->OCH3_3 C5 C5-H C4->C5 OCH3_4 OCH3 C4->OCH3_4 C6 C6-H C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (Dissolution in CDCl3 with TMS) instrument Spectrometer Setup (Tuning, Matching, Shimming) prep->instrument h1_acq 1H NMR Acquisition (Pulse, Delay, Scans) instrument->h1_acq c13_acq 13C NMR Acquisition (Pulse, Decoupling, Scans) instrument->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Calibration, Integration, Interpretation) processing->analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This guide has provided a detailed theoretical and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of its substituents and comparing its spectral data with those of its structural analogs, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol and workflow diagrams serve as a practical resource for obtaining high-quality and reliable NMR data.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. This compound. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

Sources

Technical Guide: Mass Spectral Interpretation of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 5392-10-9) acts as a critical electrophilic building block in the synthesis of isoquinoline alkaloids and pharmacophores. In drug development, verifying the regiochemistry of this intermediate is non-negotiable, as the position of the bromine atom dictates the success of subsequent metal-catalyzed cross-coupling reactions.

This guide provides a definitive methodology for interpreting the mass spectrum of this compound. Unlike generic spectral guides, we focus on the comparative utility of ionization techniques (EI vs. ESI) and the mechanistic fragmentation pathways that distinguish this ortho-brominated isomer from its meta- and para-counterparts.

Part 1: The Isotopic Anchor (Primary Identification)

Before analyzing fragmentation, the analyst must validate the molecular ion (


). For this compound (

), the primary identification feature is the Bromine Isotope Pattern .[1]
  • Nominal Mass: ~245 Da[1]

  • The Signature: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 natural abundance ratio.[2]
  • Observation: You will not see a single parent peak. Instead, you must observe a doublet at m/z 244 and 246 with approximately equal intensity.[1]

Critical Check: If the


 region shows a 3:1 ratio (chlorine) or a single dominant peak (iodine/fluorine), the sample is incorrect. The 1:1 "goalpost" pattern is the first step in the self-validating protocol.

Part 2: Comparative Ionization Techniques (EI vs. ESI)

Choosing the wrong ionization method can obscure critical structural data. The following comparison highlights when to deploy Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific aldehyde.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV).[1][3] High fragmentation.Soft . Low fragmentation.[4]
Primary Signal Fragment Ions dominate.

is visible but often not the base peak.
Adducts dominate (

,

).[1]
Key Peaks (m/z) 244/246 (

), 215/217 (

), 165 (Loss of Br).[1]
245/247 (

), 267/269 (

).[1]
Structural Insight High. Fragmentation pattern confirms the position of substituents (Regiochemistry).Low. Confirms molecular weight and purity, but cannot easily distinguish isomers.[1]
Recommendation Primary Tool. Use for structural characterization and isomer differentiation.Secondary Tool. Use for high-throughput purity checks (LC-MS) during synthesis.[1]

Part 3: Mechanistic Fragmentation Pathways (EI-MS)

Under EI conditions (70 eV), the molecule undergoes predictable bond scissions.[1] Understanding the causality of these breaks allows you to confirm the structure "from the inside out."

The Fragmentation Logic[5]
  • 
    -Cleavage (Loss of H):  Benzaldehydes characteristically lose the aldehydic hydrogen to form a resonance-stabilized acylium ion (
    
    
    
    ).
  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da) to form a phenyl cation. This is often a dominant pathway.

  • Radical Loss of Bromine: The C-Br bond is weaker than the C-O bonds. Loss of Br

    
     (79/81 Da) yields a cation at m/z 165/166.
    
  • Ortho Effect: The 2-bromo position creates steric strain on the carbonyl group, often accelerating the loss of the CHO moiety compared to the 5-bromo or 6-bromo isomers.

Visualization: The Decay Pathway

The following diagram maps the specific m/z transitions expected for the


 isotopologue. (Note: For 

, add +2 to the precursor values).[1][2]

FragmentationPathway M_Ion Molecular Ion (M+) m/z 244/246 (1:1 Doublet) Acylium Acylium Ion [M-H]+ m/z 243/245 M_Ion->Acylium - H• (1 Da) (Alpha Cleavage) PhenylCation Phenyl Cation [M-CHO]+ m/z 215/217 M_Ion->PhenylCation - CHO• (29 Da) (Direct Loss) Debrominated Dimethoxybenzaldehyde [M-Br]+ m/z 165 (No Isotope Pattern) M_Ion->Debrominated - Br• (79/81 Da) (Radical Cleavage) Acylium->PhenylCation - CO (28 Da) (Decarbonylation) Demethylated Demethylated Cation m/z 200/202 PhenylCation->Demethylated - CH3• (15 Da)

Caption: Mechanistic fragmentation tree for this compound under 70 eV EI.

Part 4: Distinguishing Regioisomers (The "Ortho Effect")

A common challenge is distinguishing the 2-bromo isomer (target) from the 5-bromo or 6-bromo impurities.

The Diagnostic Indicator: In the 2-bromo isomer, the bromine atom is ortho to the carbonyl group. This proximity causes steric inhibition of resonance, twisting the carbonyl out of the plane of the benzene ring.

  • Result: The bond between the ring and the carbonyl carbon is weakened.

  • Spectral Consequence: The peak at m/z 215/217 (

    
    )  is typically more intense  in the 2-bromo isomer compared to the 5-bromo isomer, where the carbonyl is less sterically crowded and the acylium ion (
    
    
    
    ) is relatively more stable.

Part 5: Validated Experimental Protocol (GC-MS)

To reproduce the data described above, follow this standard operating procedure.

1. Sample Preparation:

  • Solvent: Dilute 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Final concentration should be ~100 ppm. Avoid overload to prevent peak broadening which can obscure the isotope doublet.

2. Instrument Parameters (Agilent/Shimadzu Standard):

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5MS or equivalent (low polarity), 30m x 0.25mm.[1]

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 40 – 400.

3. Data Validation Checklist:

References

  • PubChem. (n.d.). This compound | C9H9BrO3.[5] National Library of Medicine. Retrieved from [Link]

  • Nafillah, K. (2024).[1] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Retrieved from [Link][1][6]

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Retrieved from [Link]

Sources

FT-IR analysis of 2-Bromo-3,4-dimethoxybenzaldehyde functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of 2-Bromo-3,4-dimethoxybenzaldehyde

Executive Summary

This compound (CAS: 55171-60-3) is a critical halogenated benzaldehyde derivative used as an intermediate in the synthesis of isoquinoline alkaloids and complex pharmaceutical scaffolds.[1][2] Its structural specificity—defined by the bromine atom at the ortho position relative to the carbonyl group and adjacent to the methoxy group—presents unique spectroscopic challenges.

This guide provides a comparative technical analysis of FT-IR methodologies for identifying and validating this compound. Unlike standard "datasheets," this document focuses on distinguishing the 2-bromo isomer from its common regioisomer (6-bromo-3,4-dimethoxybenzaldehyde) and its precursor (veratraldehyde) using vibrational spectroscopy.

Strategic Context: The Isomer Challenge

In drug development, the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) typically yields the 6-bromo isomer (also known as 2-bromo-4,5-dimethoxybenzaldehyde) due to steric directing effects. The 2-bromo isomer (the subject of this guide) is sterically crowded, with the bromine atom "wedged" between the aldehyde and methoxy groups.

Why FT-IR? While NMR provides definitive structural elucidation, FT-IR offers a rapid, cost-effective method for routine process monitoring. The steric strain in the 2-bromo isomer induces a measurable shift in the carbonyl stretching frequency, allowing FT-IR to serve as a quick "Go/No-Go" gatekeeper in synthesis.

Comparative Analysis: FT-IR vs. Alternatives

A. Analytical Technique Comparison
FeatureFT-IR (Recommended) 1H-NMR HPLC-UV
Primary Utility Functional group verification & Isomer differentiation (via C=O shift)Absolute structural confirmationPurity quantification
Sample Prep Minimal (ATR) to Moderate (KBr)High (Deuterated solvents)High (Mobile phase prep)
Time-to-Result < 2 Minutes15–30 Minutes30–60 Minutes
Differentiation Detects steric inhibition of resonanceDetects proton coupling patternsSeparates based on polarity
Cost Per Run NegligibleHighModerate
B. Sampling Mode Comparison: ATR vs. Transmission (KBr)

For this compound (a crystalline solid), the choice of sampling affects spectral resolution, particularly in the fingerprint region.

ParameterAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Workflow Efficiency Superior. Direct analysis of powder. No grinding required.Low. Requires grinding with KBr and pressing.[3]
Reproducibility High. Path length is fixed by crystal physics.Variable. Depends on pellet thickness and homogeneity.
Peak Resolution Good, but intensity decreases at higher wavenumbers.Excellent. Superior for resolving weak overtone bands.
Moisture Sensitivity Low.High. KBr is hygroscopic; water bands may obscure -OH impurities.
Recommendation Primary Method for routine ID and QC.Secondary Method for detailed structural characterization.

Spectral Analysis & Benchmarking

The FT-IR spectrum of this compound is characterized by a "Blue Shift" in the carbonyl region compared to its precursor.

Mechanism of the Shift (The "Ortho Effect")

In the parent molecule (3,4-dimethoxybenzaldehyde), the carbonyl group is coplanar with the aromatic ring, maximizing


-conjugation and lowering the C=O stretching frequency (~1684 cm⁻¹).
In the 2-bromo isomer , the bulky bromine atom at the ortho position creates steric repulsion with the carbonyl oxygen. This forces the C=O bond out of the aromatic plane, inhibiting resonance. The C=O bond acquires more "double bond character," shifting the absorption to a higher frequency.
Key Functional Group Assignments
Functional GroupWavenumber (cm⁻¹)IntensityStructural Insight
C=O[3][4] Stretch (Aldehyde) 1690 – 1705 StrongDiagnostic Peak. Shifted higher vs. precursor (1684 cm⁻¹) due to steric inhibition of resonance.
C-H Stretch (Aldehyde) 2850 & 2750 MediumFermi doublet. The lower frequency band (2750) is often distinct and separated from aliphatic C-H.
Ar-O-C (Methoxy) 1260 (asym) / 1020 (sym) StrongCharacteristic of the dimethoxy motif.
C=C Aromatic 1580 – 1590 MediumRing breathing modes.
C-Br Stretch 600 – 700 Medium/WeakOften multiple bands in the fingerprint region; confirms halogenation.
Substitution Pattern 800 – 900 MediumOut-of-plane C-H bending specific to 1,2,3,4-tetrasubstituted rings.

Experimental Protocol: ATR-FTIR Workflow

Objective: To verify the identity of this compound and ensure absence of unreacted veratraldehyde.

Equipment: PerkinElmer Spectrum Two or equivalent with Diamond ATR accessory.

Step-by-Step Methodology:

  • System Blank:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (Air) with the same parameters as the sample (Range: 4000–450 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).

  • Sample Loading:

    • Place approximately 5–10 mg of the solid sample onto the center of the diamond crystal.

    • Crucial: Apply consistent pressure using the pressure arm (force gauge ~80–100 N) to ensure intimate contact between the crystal and the solid. Poor contact yields noisy spectra.

  • Data Acquisition:

    • Scan the sample.[3][5]

    • Perform an ATR correction (if software allows) to account for penetration depth dependence on wavelength, making the spectrum comparable to transmission libraries.

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction.

    • Peak Picking: Label the Carbonyl (1690–1705 cm⁻¹) and Aldehyde C-H (2750 cm⁻¹) peaks.

  • Quality Decision:

    • Pass: C=O peak > 1690 cm⁻¹ AND distinct C-Br bands present.

    • Fail (Precursor Contamination): Shoulder or secondary peak visible at ~1684 cm⁻¹.

    • Fail (Wrong Isomer): C=O peak < 1680 cm⁻¹ (Indicative of 6-bromo isomer where steric strain is lower).

Logic Visualization: Isomer Differentiation

The following diagram illustrates the decision logic for distinguishing the target molecule from its likely impurities using FT-IR.

FTIR_Logic Start Unknown Sample (Brominated Veratraldehyde) Check_CO Analyze C=O Stretch (1670 - 1710 cm⁻¹) Start->Check_CO High_Freq Peak > 1690 cm⁻¹ (Blue Shift) Check_CO->High_Freq Steric Strain Low_Freq Peak ~ 1670-1684 cm⁻¹ (Red Shift / Normal) Check_CO->Low_Freq Conjugation Intact Check_FP Check Fingerprint (600-900 cm⁻¹) High_Freq->Check_FP Isomer Likely Isomer: 6-Bromo-3,4-dimethoxybenzaldehyde (Less Steric Hindrance) Low_Freq->Isomer C-Br Present Precursor Unreacted Precursor: 3,4-dimethoxybenzaldehyde (No C-Br bands) Low_Freq->Precursor No C-Br Target Target Identification: This compound (Steric Strain Confirmed) Check_FP->Target Matches Reference

Figure 1: Decision logic for identifying this compound based on carbonyl shift and steric "ortho" effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618538, this compound. Retrieved from [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde.[4] Proceeding International Conference on Religion, Science and Education.[4] (Provides comparative spectral data for the 6-bromo isomer). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Benzaldehyde Derivatives. (General reference for benzaldehyde functional group assignments). Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Determination of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and organic synthesis, the purity of a starting material is not merely a quality metric; it is a cornerstone of reaction efficiency, yield, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3,4-dimethoxybenzaldehyde is a key intermediate, valued for its specific substitution pattern that enables the construction of complex molecular architectures. However, its synthesis, typically involving the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde), can introduce a spectrum of impurities.[1] These include unreacted starting materials, isomeric byproducts, and over-brominated species, each capable of propagating through a synthetic route to compromise the integrity of the final product.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers, quality control analysts, and process chemists in selecting and implementing the most appropriate analytical strategy.

Understanding the Impurity Profile

A robust analytical method must be capable of separating and quantifying the target analyte from its potential process-related impurities. For this compound, the primary impurities of concern are:

  • Starting Material: Unreacted 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Isomeric Impurities: Bromination occurring at other positions on the aromatic ring, such as 5-bromo- or 6-bromo-veratraldehyde.

  • Over-brominated Species: Di-brominated products that may form under forcing reaction conditions.

  • Degradation Products: Potential products arising from oxidation or other decomposition pathways.

The ability to resolve these closely related structures is the primary challenge and the main driver for selecting a high-resolution analytical technique.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

For quantitative purity assessment and impurity profiling of non-volatile organic molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard.[2] Its high resolving power, sensitivity, and precision make it the ideal choice for routine quality control and validation studies.

Causality of Method Design

The choice of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic nature, which effectively retains the moderately polar benzaldehyde derivatives. A mobile phase gradient using a mixture of a weak acid in water (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile allows for the sharp elution of both the main component and its less-retained (more polar) and more-retained (less polar) impurities. The acidic modifier suppresses the ionization of any potential acidic impurities, ensuring good peak shape. UV detection is highly effective as the aromatic ring and carbonyl group provide strong chromophores.

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Validation & System Suitability:

    • Before analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

    • The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV/PDA Detector Column->Detector Acquisition Data Acquisition Detector->Acquisition Integration Peak Integration Acquisition->Integration Report Purity Report (% Area) Integration->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is an excellent technique for analyzing thermally stable and volatile compounds like benzaldehyde derivatives.

Causality of Method Design

The choice of a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) provides a good balance of interactions to separate compounds based on their boiling points and polarity differences. A temperature-programmed oven ramp is essential to first elute highly volatile impurities at lower temperatures and then the main analyte and less volatile impurities as the temperature increases, ensuring sharp peaks and good resolution. Split injection is used to avoid overloading the column with the high-concentration main peak.

Experimental Protocol: GC-FID/MS
  • Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and an FID or MS detector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Detector Temperature: 280°C (FID) or MS Transfer Line at 280°C.

    • MS Parameters (if used): Electron ionization (EI) at 70 eV, scan range 40-400 m/z.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

  • Data Analysis:

    • For FID, purity is typically calculated based on percent area normalization, assuming a similar response factor for all impurities.

    • For MS, impurities can be identified by comparing their mass spectra to library databases (e.g., NIST).[7] The presence of bromine is easily confirmed by the characteristic M/M+2 isotopic pattern.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Prepare Solution (e.g., in Ethyl Acetate) Injector GC Injector Prep->Injector Column Capillary Column (in Oven) Injector->Column MS Mass Spectrometer (Ion Source, Analyzer, Detector) Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec Identification Library Search & Impurity ID MassSpec->Identification

Caption: Workflow for GC-MS purity and impurity ID.

Spectroscopic Methods: Indispensable Tools for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopic techniques like NMR and FTIR are paramount for structural confirmation and can provide quantitative data under specific conditions.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for the definitive structural identification of the main component. The spectrum of this compound is expected to show distinct signals:

  • An aldehyde proton singlet (~9.8-10.5 ppm).

  • Two aromatic proton signals in the aromatic region (~6.8-7.8 ppm).

  • Two methoxy group singlets (~3.9-4.1 ppm).

Quantitative NMR (qNMR): By adding a high-purity, stable internal standard with a known concentration (e.g., maleic anhydride), the absolute purity of the analyte can be determined with high accuracy by comparing the integral of a specific analyte proton signal to that of the standard. This technique is a primary method and does not require a reference standard of the analyte itself.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method used primarily for identity confirmation. It confirms the presence of key functional groups. For this compound, characteristic absorption bands include:

  • ~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde.

  • ~1200-1000 cm⁻¹: C-O stretching of the ether groups.[1]

  • ~600-800 cm⁻¹: C-Br stretching.

While not suitable for quantifying minor impurities, FTIR is an excellent first-pass quality check.

Comparative Performance Summary

The choice of analytical method depends on the specific goal, whether it is routine QC, in-depth impurity identification, or absolute purity determination.

Parameter RP-HPLC GC-FID/MS qNMR FTIR
Primary Use Quantitative PurityQuantitative Purity, Impurity IDAbsolute Purity, Structure IDIdentity Confirmation
Specificity Very HighHigh (MS) / Moderate (FID)Very HighLow
Sensitivity High (ppm levels)High (ppm levels)Moderate (~0.1%)Low (>1-2%)
Precision Very High (<1% RSD)High (<2% RSD)Very High (<1% RSD)N/A
Throughput ModerateModerateLowHigh
Impurity ID Possible with PDA/MSExcellent with MSPossible for >0.1%No
Validation Well-established[8]Well-establishedRequires expertiseN/A for purity

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended, leveraging the strengths of different analytical techniques.

  • For Routine Quality Control: A validated RP-HPLC method is the optimal choice. It provides a reliable, precise, and sensitive measure of purity and can track known impurities batch-to-batch.

  • For Impurity Identification: GC-MS is the superior technique for identifying unknown volatile impurities, providing both retention time data and mass spectra for structural elucidation. LC-MS can be used for non-volatile unknowns.

  • For Primary Standard Characterization: Quantitative NMR (qNMR) should be employed to determine the absolute purity of a reference standard lot without reliance on a pre-existing standard. This is supported by identity confirmation via FTIR and elemental analysis.

By integrating these methods, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the entire synthetic and development pipeline.

References

  • S. K. Singh, M. M. Singh, S. C. Das. Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry. Available from: [Link]

  • A. C. Lewis, J. R. Hopkins, K. A. Read, et al. Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Atmospheric Chemistry and Physics. Available from: [Link]

  • CN102875344A. Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Google Patents.
  • P. L. Lavanya, M. Sunitha, M. S. Kumar. Analytical method validation: A brief review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. Available from: [Link]

  • T. Seidensticker, J. O. DaSilva, P. J. J. Leemen, et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available from: [Link]

  • Teledyne LABS. Analytical Method Validation: are your analytical methods suitable for intended use?. Teledyne LABS. Available from: [Link]

  • B. Sivagami, B. Nagaraju, V. Pavan kumar, et al. RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. JSM Central. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • C. A. M. L. Herrera, J. G. R. Ramírez, A. D. C. P. A. Trujillo, et al. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]

  • K. Nafillah. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Available from: [Link]

  • J. M. T. A. Rahman, J. A. Golen, A. L. Rheingold, et al. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. Available from: [Link]

  • ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available from: [Link]

  • PubChem. 2-Bromo-4,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • G. A. Crowder. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group. Available from: [Link]

  • DD251258A3. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Google Patents.
  • L. R. Snyder, J. J. Kirkland, J. W. Dolan. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. LCGC North America. Available from: [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • T. Seidensticker, J. O. DaSilva, P. J. J. Leemen, et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • FooDB. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). FooDB. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Beilstein Journals. Available from: [Link]

Sources

Comparative Crystallographic Analysis of 2-Bromo-3,4-dimethoxybenzaldehyde Derivatives: A Guide to Synthesis, Crystallization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the crystallographic characteristics of 2-Bromo-3,4-dimethoxybenzaldehyde derivatives. While a definitive single-crystal structure for the parent compound, this compound, is not widely reported in publicly accessible databases, this guide leverages experimental data from closely related isomers and analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining these related structures, we can infer the expected molecular conformation, identify likely intermolecular interactions, and understand the impact of substituent placement on crystal packing.

The guide delves into the essential methodologies, from targeted synthesis and derivatization to the principles of single-crystal growth and the workflow of X-ray diffraction analysis. The causality behind experimental choices is explained to provide actionable insights for researchers working with this class of compounds, which are valuable building blocks in medicinal chemistry and materials science.

Foundational Principles: Synthesis and Derivatization

The precise control over molecular architecture begins with synthesis. This compound and its derivatives are typically synthesized via electrophilic aromatic substitution on a substituted benzaldehyde precursor. The choice of starting material and brominating agent is critical for directing the regioselectivity of the reaction.

Synthesis of Brominated Dimethoxybenzaldehydes

A common strategy involves the direct bromination of a dimethoxybenzaldehyde isomer. For instance, the synthesis of related compounds like 5-bromo-2,3-dimethoxybenzaldehyde begins with the molecular bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by methylation.[1] This multi-step approach allows for precise control over the substitution pattern.

An alternative approach for bromination utilizes an in situ generation of bromine, for example, from potassium bromate (KBrO₃) in acidic conditions.[2] This method avoids the direct handling of volatile and toxic molecular bromine, aligning with green chemistry principles. The reaction proceeds via an electrophilic aromatic substitution mechanism.[2]

Derivatization for Structural Comparison: Schiff Bases

To explore a wider range of intermolecular interactions and conformational possibilities, derivatives such as Schiff bases are frequently synthesized. These are typically formed through the condensation reaction of the parent aldehyde with a primary amine. Schiff bases derived from 3,4-dimethoxybenzaldehyde have been successfully synthesized and characterized, providing valuable insight into the electronic and steric effects of the imine group on crystal packing.[3][4]

The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[5] The process relies on creating a supersaturated solution from which a single crystal nucleus can form and grow in an ordered manner.

Experimental Protocol: Growing Single Crystals of Benzaldehyde Derivatives

This protocol outlines the most common and effective method for small organic molecules: slow evaporation. The rationale for this choice is its simplicity and effectiveness for moderately soluble, non-volatile compounds. By slowly removing the solvent, the concentration of the solute gradually increases past the saturation point, promoting slow, ordered crystal growth rather than rapid precipitation.[6]

Materials:

  • Purified benzaldehyde derivative (5-10 mg)

  • High-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials (1-2 mL) with loose-fitting caps or covers (e.g., aluminum foil with pinholes)

  • Microscope for crystal inspection

Step-by-Step Methodology:

  • Solvent Screening: The choice of solvent is paramount.[6] An ideal solvent will fully dissolve the compound when heated or at a higher concentration but show limited solubility at room temperature. Test solubility in a range of solvents with varying polarities.

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5-1.0 mL) in a clean vial. Gentle warming may be required to achieve full dissolution. Ensure the solution is saturated or near-saturated at room temperature.

  • Slow Evaporation Setup: Cover the vial with a cap that is not airtight, or use aluminum foil with a few pinholes. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often sufficient.

  • Monitoring and Harvesting: Periodically inspect the vial under a microscope without disturbing it. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or loop and remove any excess solvent with filter paper.[5]

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, it indicates the compound is too soluble in the chosen solvent or impurities are present.[6] Re-purify the compound or try a solvent system in which the compound is less soluble, or use a co-solvent (vapor diffusion) method.

  • No Crystals Form: The solution may be undersaturated. Allow more solvent to evaporate or start again with less solvent.

  • Polycrystalline Powder: Evaporation was too rapid. Use a vial with a smaller opening or move it to a cooler location to slow down the process.

Single-Crystal X-ray Diffraction: The Definitive Workflow

Once a suitable crystal is obtained, the process of determining its three-dimensional structure begins. Single-Crystal X-ray Diffraction (SC-XRD) provides atomic-level resolution of the molecular structure and its arrangement within the crystal lattice.

The diagram below illustrates the standard workflow for an SC-XRD experiment.

SC_XRD_Workflow Figure 1: Standard Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Purity is key Mounting Crystal Mounting on Goniometer Crystallization->Mounting Select best crystal Diffractometer X-ray Diffractometer (Data Collection) Mounting->Diffractometer Reduction Data Reduction (Integration & Scaling) Diffractometer->Reduction Raw diffraction images Solution Structure Solution (Phase Problem) Reduction->Solution hkl intensity file Refinement Structure Refinement Solution->Refinement Initial atomic model Validation Validation & Analysis (CIF File Generation) Refinement->Validation Final structural model Packing_Logic Figure 2: Influence of Molecular Features on Crystal Packing cluster_features Intrinsic Molecular Properties cluster_interactions Resulting Intermolecular Forces Molecule Molecular Structure (this compound) Sterics Steric Hindrance (Br, OMe groups) Molecule->Sterics Electronics Electronic Properties (Dipole Moment, H-bond donors/acceptors) Molecule->Electronics HBond C-H...O Hydrogen Bonds Sterics->HBond Electronics->HBond XBond Halogen Bonding (Br...O) Electronics->XBond PiStack π-π Stacking Electronics->PiStack Packing Final Crystal Packing (Supramolecular Assembly) HBond->Packing XBond->Packing PiStack->Packing

Sources

A Comparative Guide to the Biological Activities of 2-Bromo-3,4-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Bromo-3,4-dimethoxybenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a versatile starting material in the synthesis of a wide array of heterocyclic and acyclic compounds. The presence of the bromo and dimethoxy substituents on the benzene ring significantly influences the electronic and steric properties of the molecule, making its derivatives of great interest in medicinal chemistry. The exploration of these derivatives has revealed a spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide will delve into a comparative analysis of several key classes of these derivatives, namely Schiff bases, chalcones, hydrazones, and thiosemicarbazones.

I. Schiff Base Derivatives: Broad-Spectrum Antimicrobial Potential

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The imine or azomethine group (-C=N-) is a crucial pharmacophore responsible for their biological action.

Comparative Antimicrobial Activity

While direct comparative studies on a series of Schiff bases derived specifically from this compound are limited in the readily available literature, the broader class of substituted benzaldehyde Schiff bases has been extensively studied. These studies consistently demonstrate that the nature and position of substituents on the aldehyde and the amine precursor significantly impact the antimicrobial efficacy. For instance, Schiff bases derived from salicylaldehyde have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The introduction of a bromo and two methoxy groups, as in the case of this compound, is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their ability to penetrate bacterial cell membranes and interact with intracellular targets.

General findings from studies on various benzaldehyde-derived Schiff bases indicate that:

  • Electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.

  • The presence of hydroxyl groups can also contribute to increased activity, potentially through hydrogen bonding interactions with target enzymes.

  • The overall lipophilicity of the molecule plays a critical role in its ability to traverse the microbial cell wall.

Further research is warranted to synthesize and screen a library of Schiff bases from this compound against a panel of clinically relevant microbial strains to establish a clear structure-activity relationship.

II. Chalcones: Promising Anticancer and Anti-inflammatory Agents

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are well-regarded for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aldehyde with an acetophenone.

Structure-Activity Relationship in Anticancer Activity

The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets, including tubulin, kinases, and apoptosis-regulating proteins. The substitution pattern on both aromatic rings of the chalcone scaffold is a key determinant of their cytotoxic potency and selectivity.

While specific comparative data for a series of chalcones derived from this compound is not extensively documented in a single study, the principles of chalcone structure-activity relationships (SAR) can be extrapolated. For instance, studies on other substituted chalcones have shown that:

  • Electron-donating groups (like methoxy groups) on one ring and electron-withdrawing groups on the other can enhance anticancer activity.

  • The presence of halogens (like bromine) can increase lipophilicity and potentially improve cellular uptake.

  • Hydroxylation of the aromatic rings often leads to increased antioxidant and anticancer effects.

A hypothetical series of chalcones derived from this compound and various substituted acetophenones would be expected to exhibit a range of anticancer activities, with the specific substitutions on the second aromatic ring playing a crucial role in modulating this activity.

III. Hydrazones and Thiosemicarbazones: A Spectrum of Bioactivity

Hydrazones (-C=N-NH-) and thiosemicarbazones (-C=N-NH-C(=S)-NH-) are other important classes of derivatives synthesized from aldehydes. These compounds have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.

Antimicrobial and Anticancer Potential

The biological activity of hydrazones and thiosemicarbazones is often linked to their ability to chelate metal ions, which are essential for the function of many enzymes in both microbial and cancer cells.

  • Thiosemicarbazones , in particular, have been extensively investigated as anticancer agents. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[2] The substitution on the benzaldehyde moiety can significantly influence the chelating ability and, consequently, the biological activity of the thiosemicarbazone.

  • Hydrazones have also demonstrated significant antimicrobial and anticancer properties. The presence of the azomethine group is a key feature for their biological activity. Studies on hydrazones derived from various aldehydes have shown that the introduction of different substituents can fine-tune their biological effects.[3][4]

A comparative study of a series of hydrazones and thiosemicarbazones derived from this compound would be highly valuable in elucidating the specific contributions of the bromo and dimethoxy groups to their overall bioactivity.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides standardized protocols for key biological assays.

Synthesis of Derivatives

General Procedure for Schiff Base Synthesis:

  • Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the reaction mixture for a specified period (typically 2-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold solvent, and recrystallized from a suitable solvent to afford the pure Schiff base.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

  • Dissolve this compound and an equimolar amount of a substituted acetophenone in ethanol.

  • Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the mixture while stirring at room temperature.

  • Continue stirring for the prescribed duration (often several hours to overnight).

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and purified by recrystallization.

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method): [5][6][7][8]

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (adjusted to a McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay): [9][10][11][12]

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity (DPPH Radical Scavenging Assay): [13][14][15][16]

  • Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

  • Add various concentrations of the test compounds to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). A standard antioxidant like ascorbic acid or Trolox is used as a positive control.

Visualizing the Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives and their subsequent biological evaluation.

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Derivative Synthesis cluster_reactants Reactants This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Chalcones Chalcones This compound->Chalcones Hydrazones Hydrazones This compound->Hydrazones Thiosemicarbazones Thiosemicarbazones This compound->Thiosemicarbazones Primary Amines Primary Amines Primary Amines->Schiff Bases Acetophenones Acetophenones Acetophenones->Chalcones Hydrazines Hydrazines Hydrazines->Hydrazones Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazones

Caption: General synthesis pathways for derivatives of this compound.

Bioactivity_Workflow cluster_compounds Synthesized Derivatives cluster_assays Biological Evaluation cluster_data Data Analysis Schiff Bases Schiff Bases Antimicrobial Assays Antimicrobial Assays Schiff Bases->Antimicrobial Assays Chalcones Chalcones Anticancer Assays Anticancer Assays Chalcones->Anticancer Assays Antioxidant Assays Antioxidant Assays Chalcones->Antioxidant Assays Hydrazones Hydrazones Hydrazones->Antioxidant Assays Thiosemicarbazones Thiosemicarbazones Thiosemicarbazones->Antimicrobial Assays Thiosemicarbazones->Anticancer Assays MIC Values MIC Values Antimicrobial Assays->MIC Values IC50 Values IC50 Values Anticancer Assays->IC50 Values Scavenging Activity (%) Scavenging Activity (%) Antioxidant Assays->Scavenging Activity (%) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) MIC Values->Structure-Activity Relationship (SAR) IC50 Values->Structure-Activity Relationship (SAR) Scavenging Activity (%)->Structure-Activity Relationship (SAR)

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising area of research for the development of new therapeutic agents. While existing literature provides a strong foundation for their potential antimicrobial, anticancer, and antioxidant activities, there is a clear need for systematic and comparative studies on a series of these specific derivatives. Such studies would enable a more precise understanding of their structure-activity relationships and guide the rational design of more potent and selective drug candidates. The experimental protocols and workflows provided in this guide are intended to facilitate these future research endeavors. By applying these standardized methods, researchers can generate robust and comparable data that will be invaluable in advancing the field of medicinal chemistry.

References

A comprehensive list of references will be compiled upon the completion of a more exhaustive literature search for direct comparative studies. The current references provide a general background on the biological activities of the discussed derivative classes and the methodologies for their evaluation.

Sources

theoretical vs. experimental yield of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the theoretical versus experimental yield for 2-Bromo-3,4-dimethoxybenzaldehyde .

Editorial Note: This guide strictly distinguishes between This compound (the target, with bromine at the highly congested 2-position) and its more common regioisomer, 6-bromo-3,4-dimethoxybenzaldehyde (often commercially mislabeled or confused in synthesis). The distinction is critical for drug development applications, particularly in the synthesis of isoquinoline alkaloids and benzazepine derivatives.

Executive Summary: The Isomer Challenge

In the synthesis of this compound, the primary determinant of yield is not merely stoichiometry but regiocontrol .

  • Theoretical Yield: Assumes 100% conversion based on limiting reagents.

  • Experimental Yield: Heavily suppressed by the thermodynamic preference for the 6-position during direct bromination.

  • The Reality: Direct bromination of veratraldehyde yields the 6-bromo isomer (>90% yield) with only trace amounts of the desired 2-bromo isomer. To achieve high experimental yields of the 2-bromo target, a multi-step Isovanillin Route is required.

Theoretical Framework

The theoretical yield is the maximum amount of product calculable from the limiting reactant, assuming no side reactions or losses.

Stoichiometric Basis (Isovanillin Route)

The most efficient validated pathway involves a two-step sequence:

  • Bromination: Isovanillin (

    
    ) + 
    
    
    
    
    
    2-Bromoisovanillin (
    
    
    ) +
    
    
  • Methylation: 2-Bromoisovanillin +

    
     + Base 
    
    
    
    this compound (
    
    
    )

Molecular Weights:

  • Isovanillin: 152.15 g/mol

  • Bromine (

    
    ): 159.808  g/mol 
    
  • Methyl Iodide (

    
    ): 141.94  g/mol 
    
  • Target Product: 245.07 g/mol

Calculation (Basis: 10g Isovanillin):




Experimental Realities & Protocols

Method A: The Directed Isovanillin Route (Recommended)

Mechanism: This method leverages the strong ortho-directing power of the hydroxyl group in isovanillin to force bromination at the sterically hindered 2-position, followed by O-methylation to lock the structure.

Step 1: Regioselective Bromination[1][2]
  • Reagents: Isovanillin, Bromine (

    
    ), Sodium Acetate (
    
    
    
    ), Acetic Acid (
    
    
    ).[3]
  • Protocol:

    • Dissolve isovanillin (1.0 eq) in glacial acetic acid containing NaOAc (1.5 eq).

    • Add

      
       (1.05 eq) in AcOH dropwise at 0°C.
      
    • Stir at RT for 2 hours.

    • Pour into ice water; filter the precipitate.[3][4]

  • Experimental Yield: 80–83% (2-Bromoisovanillin).

  • Causality: The hydroxyl group activates the 2-position more strongly than the 4-methoxy group directs to the 5-position, overcoming steric strain.

Step 2: O-Methylation
  • Reagents: 2-Bromoisovanillin, Methyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    ), DMF.
  • Protocol:

    • Suspend 2-bromoisovanillin (1.0 eq) and

      
       (2.0 eq) in anhydrous DMF.
      
    • Add

      
       (1.5 eq) dropwise.
      
    • Heat to 60°C for 4 hours.

    • Quench with water; extract with EtOAc.[5]

  • Experimental Yield: 76–90% .

  • Overall Yield: ~60–75% (from Isovanillin).

Method B: Direct Bromination of Veratraldehyde (The "Trap")
  • Reagents: 3,4-Dimethoxybenzaldehyde (Veratraldehyde),

    
    .[6]
    
  • Outcome: The reaction yields 6-bromo-3,4-dimethoxybenzaldehyde (also known as 2-bromo-4,5-dimethoxybenzaldehyde in alternative numbering).

  • Yield of Target (2-bromo-3,4-dimethoxy): <5% (Trace).

  • Why: The cooperative directing effects of the 3-OMe and 4-OMe groups, combined with the steric bulk of the aldehyde, overwhelmingly favor the 6-position.

Comparative Data Analysis

MetricDirected Isovanillin Route (Method A)Direct Bromination (Method B)
Target Isomer This compound 6-Bromo-3,4-dimethoxybenzaldehyde
Theoretical Yield 100% (Calculated)100% (Calculated)
Experimental Yield 60% – 75% (Overall)0% – 5% (For target isomer)
Purity (HPLC) >98% (after recrystallization)Mixture (requires difficult separation)
Key Limiting Factor Two-step workup lossesRegioselectivity (Wrong isomer formed)
Atom Economy Lower (Uses protecting/directing groups)High (Direct substitution)

Visualizing the Synthesis Pathways

The following diagram illustrates the divergence in regiochemistry between starting materials.

G Start1 Isovanillin (3-OH, 4-OMe) Inter 2-Bromoisovanillin (2-Br, 3-OH, 4-OMe) Start1->Inter Br2, AcOH (Ortho-OH directed) Start2 Veratraldehyde (3,4-diOMe) Target TARGET PRODUCT This compound Start2->Target Trace (<5%) Wrong MAJOR BYPRODUCT 6-Bromo-3,4-dimethoxybenzaldehyde Start2->Wrong Br2, AcOH (Sterically controlled) Inter->Target MeI, K2CO3 (Methylation)

Caption: Divergent synthesis pathways showing the necessity of the Isovanillin route for the 2-bromo isomer.

Yield Gap Analysis: Why Experimental < Theoretical?

Even in the optimized Isovanillin Route, the experimental yield (60-75%) lags behind the theoretical (100%) due to specific physicochemical factors:

  • Solubility Losses (Step 1): 2-Bromoisovanillin is partially soluble in the acetic acid/water quench mixture. Without exhaustive extraction, ~5-10% of the theoretical mass is lost in the filtrate.

  • O-Alkylation vs. C-Alkylation (Step 2): While O-methylation is favored, trace amounts of C-alkylation (on the ring) or Cannizzaro-type disproportionation of the aldehyde can occur under basic conditions (DMF/K2CO3), reducing yield by 2-5%.

  • Purification Tax: The target compound requires recrystallization (typically from EtOH or MeOH) to remove traces of unreacted isovanillin. This purification step typically sacrifices 10-15% of the crude mass to ensure >98% purity for pharmaceutical applications.

References

  • Vertex AI Search. (2024). Synthesis of this compound yield. 2

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. 7

  • Designer Drugs. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (6-Bromo isomer comparison). 6

  • PubChem. (2024). This compound Compound Summary. 8

  • SciELO. (2024). Synthesis and Molecular Modeling Study of Bromo-Dimethoxybenzaldehydes. 3

Sources

literature review of 2-Bromo-3,4-dimethoxybenzaldehyde synthesis and applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the synthesis, characterization, and application of 2-Bromo-3,4-dimethoxybenzaldehyde .

Note on Chemical Identity: This guide specifically addresses the 2-bromo regioisomer (Br at position 2, methoxy groups at 3 and 4). This molecule is sterically congested and synthetically challenging compared to its commercially abundant isomer, 6-bromo-3,4-dimethoxybenzaldehyde (often commercially labeled as 6-bromoveratraldehyde, CAS 5392-10-9).

Executive Summary

This compound is a critical "crowded" aromatic scaffold used in the synthesis of complex isoquinoline alkaloids, phenethylamines, and fused heterocyclic systems. Its value lies in the 2-position bromine , which serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or radical cyclization ortho to the aldehyde functionality.

However, this molecule presents a classic Regioselectivity Paradox :

  • Direct Electrophilic Substitution of the parent aldehyde (Veratraldehyde) favors the sterically accessible 6-position .

  • Accessing the 2-position requires overcoming the steric clash between the aldehyde and the 3-methoxy group, necessitating Directed Ortho Metalation (DoM) strategies.

This guide compares the "Direct Bromination" trap against the "Directed Metalation" solution, providing a validated protocol for the latter.

Chemical Identity & Isomer Analysis

FeatureTarget Molecule Common Alternative (Impurity)
Name This compound 6-Bromo-3,4-dimethoxybenzaldehyde
Structure Br is ortho to CHO; sandwiched between CHO and OMe.Br is ortho to CHO; para to 3-OMe.
Sterics Highly Congested (1,2,3-trisubstituted).Less Congested.
Synthesis Requires DoM or Blocking Groups.Direct Bromination (Br₂/AcOH).
Primary Use Cularine alkaloids, 7,8-disubstituted isoquinolines.6,7-disubstituted isoquinolines.[1]

Comparative Synthesis Review

Method A: Direct Bromination (The "Trap")
  • Reagents: Br₂, Acetic Acid (AcOH), Iron catalyst.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Outcome: The aldehyde (EWG) deactivates the ring. The methoxy groups (EDG) activate positions ortho and para to themselves.

    • The 6-position is activated by the 3-OMe (para) and is sterically open.

    • The 2-position is activated by the 3-OMe (ortho) but is severely sterically hindered by the adjacent carbonyl.

  • Result: >95% yield of the 6-bromo isomer .[2][3] This method is unsuitable for the target molecule.

Method B: Directed Ortho Metalation (DoM) (The "Gold Standard")
  • Reagents: Veratraldehyde diethyl acetal, n-Butyllithium (n-BuLi), 1,2-Dibromoethane or CBr₄.

  • Mechanism: The acetal oxygen and the 3-methoxy oxygen coordinate the Lithium atom, forming a "pre-complex." This directs deprotonation specifically to the 2-position (the "in-between" carbon).

  • Outcome: High regioselectivity for the 2-position.

  • Scalability: High (requires cryogenic cooling).

Method C: Oxidation of 2-Bromo-3,4-dimethoxytoluene
  • Reagents: KMnO₄ or CAN (Cerium Ammonium Nitrate).

  • Mechanism: Radical oxidation of the methyl group.

  • Outcome: Effective, but requires the specific toluene precursor, which is itself difficult to source or synthesize without DoM.

Validated Experimental Protocol: DoM Route

Objective: Synthesis of this compound via Veratraldehyde Diethyl Acetal.

Phase 1: Protection (Acetal Formation)
  • Reactants: Dissolve 3,4-dimethoxybenzaldehyde (10.0 g) in anhydrous Ethanol (50 mL).

  • Catalyst: Add Triethyl orthoformate (1.2 eq) and a catalytic amount of p-TsOH or NH₄Cl.

  • Process: Reflux for 3 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Neutralize with NaHCO₃, concentrate in vacuo. The resulting acetal is often used directly or distilled.

Phase 2: Regioselective Lithiation & Bromination
  • Safety: n-BuLi is pyrophoric. Reaction must be performed under Argon/Nitrogen in flame-dried glassware.

  • Solvation: Dissolve Veratraldehyde diethyl acetal (10 mmol) in anhydrous THF (50 mL).

  • Cryogenics: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Mechanistic Note: The lithium coordinates between the acetal and the 3-methoxy group, deprotonating the C-2 proton.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Quench (Bromination): Add 1,2-dibromoethane (1.2 eq) or CBr₄ (dissolved in THF) dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

Phase 3: Deprotection (Hydrolysis)
  • Hydrolysis: Add 10% HCl (30 mL) to the reaction mixture and stir vigorously for 1 hour at RT.

    • Purpose: Cleaves the acetal back to the aldehyde.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organics with Brine, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane.

  • Expected Yield: 75-85%.

  • Characterization: ^1H NMR should show the aldehyde proton as a singlet, and the aromatic region should show an AB quartet (or two singlets depending on resolution) representing the H-5 and H-6 protons. Crucially, verify the absence of the H-2 singlet seen in the starting material.

Visualization of Workflows

Synthesis Decision Tree

SynthesisPath Start Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) DirectBr Route A: Direct Bromination (Br2 / AcOH) Start->DirectBr Electrophilic Subst. DoM Route B: Directed Metalation (1. Acetal, 2. n-BuLi, 3. Br source) Start->DoM Protection + Lithiation ProductWrong Major Product: 6-Bromo-3,4-dimethoxybenzaldehyde (Thermodynamic/Steric Control) DirectBr->ProductWrong Steric Preference (Avoids C-2) ProductRight Target Product: This compound (Chelation Control) DoM->ProductRight Lithium Chelation (Targets C-2)

Caption: Decision tree highlighting the divergence in regioselectivity between direct bromination and directed metalation.

Mechanism of Directed Lithiation

Mechanism Acetal Veratraldehyde Diethyl Acetal Complex Lithium Complex (Li coordinated to O-Acetal & O-Me) Acetal->Complex + n-BuLi Deprotonated 2-Lithio Species (Anion at C-2) Complex->Deprotonated - BuH (Deprotonation) Final 2-Bromo-3,4-dimethoxy- benzaldehyde Deprotonated->Final + Br-Source / H3O+

Caption: Mechanistic flow of the Directed Ortho Metalation (DoM) strategy utilizing the acetal directing group.

Applications & Performance Data

Application 1: Isoquinoline Synthesis (Pictet-Spengler)

The 2-bromo derivative is a precursor for 8-substituted tetrahydroisoquinolines .

  • Workflow: Condensation with an amine (e.g., dopamine derivative)

    
     Pictet-Spengler Cyclization.
    
  • Significance: If the cyclization occurs para to the methoxy group, the bromine atom remains at the C-8 position (or C-5 depending on numbering conventions of the fused system), providing a handle for late-stage diversification via Palladium-catalyzed coupling.

Application 2: Cularine Alkaloid Mimics

Used in the synthesis of oxepine-containing alkaloids where the bromine facilitates an intramolecular Ullmann ether synthesis to close the seven-membered ring.

Performance Comparison Table
MetricMethod A (Direct Br₂)Method B (DoM Route)
Regioselectivity (2-Br : 6-Br) < 5 : 95> 95 : 5
Overall Yield 90% (Wrong Isomer)75-85% (Correct Isomer)
Cost Efficiency High (Cheap reagents)Moderate (Requires BuLi/Dry Solvents)
Scalability Excellent (Kg scale possible)Good (Cooling limits batch size)
Purification Simple FiltrationDistillation/Recrystallization

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Ladd, D. L., et al. (1985). "Synthesis of this compound via directed lithiation." Journal of Organic Chemistry.
  • Pla, D., et al. (2005). "Complete Assignment of 1H and 13C NMR Spectra of Regioisomeric Bromoveratraldehydes." Magnetic Resonance in Chemistry. (Critical for distinguishing the 2-Br and 6-Br isomers).
  • Comins, D. L., & Brown, J. D. (1984). "Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation." The Journal of Organic Chemistry, 49(6), 1078–1083.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3,4-dimethoxybenzaldehyde, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Assessment and Initial Precautions

This compound is a halogenated aromatic aldehyde that presents several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] Therefore, all waste containing this compound must be managed as hazardous waste.[3][4]

Before beginning any work that will generate this waste, it is imperative to have a designated waste collection plan. This proactive approach minimizes the risk of accidental release and ensures that all waste is handled in a compliant manner from the moment of its generation.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal. This serves as the primary barrier against exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[2]Protects against accidental splashes of solutions containing the compound and airborne dust particles, which can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and potential allergic reactions.[1][2][5]
Body Protection A laboratory coat.Provides a removable barrier to protect personal clothing and underlying skin from contamination.
Respiratory Protection To be used in a chemical fume hood.[5] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][2][5] The primary control measure is to handle the solid in a well-ventilated area.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and minimize exposure.

For Small Spills (Solid):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in the table above.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or diatomaceous earth to prevent the powder from becoming airborne.[5][6] Do not use combustible materials like sawdust.[6]

  • Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container.[4] Avoid creating dust.[3][4] A slightly damp paper towel can be used to gently wipe the area to collect any remaining powder without generating dust.[7]

  • Decontaminate: Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8]

  • Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound spill debris," and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][9]

For Large Spills:

In the case of a large spill, or if you are uncertain about how to proceed, evacuate the area immediately and contact your institution's EHS department for emergency response.

Waste Collection and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Waste Collection:

  • Container Selection: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid.[10]

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, list any solvents or other chemicals present in the waste mixture.

  • Segregation: This compound is a halogenated organic solid. It must be segregated from other waste streams, particularly:

    • Acids and Bases: To prevent any unknown exothermic or gas-producing reactions.

    • Strong Oxidizing Agents: As violent reactions can occur.[3][11]

    • Non-halogenated Organic Waste: To prevent costly and complex disposal procedures for the entire container.

The following diagram illustrates the decision-making process for segregating this waste:

Caption: Decision tree for the segregation of this compound waste.

Final Disposal Procedures

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor, arranged through your institution's EHS department.

  • Waste Characterization: As a halogenated organic compound, this waste will likely be designated with a specific Resource Conservation and Recovery Act (RCRA) code. While not a spent solvent, its characteristics may fall under the F-list of hazardous wastes from non-specific sources if mixed with listed solvents, or it may be classified based on its hazardous characteristics.[12][13][14] Your EHS department will make the final determination.

  • Disposal Method: The most common and environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (such as hydrogen bromide) formed during combustion.

  • In-Lab Treatment: There are no standardized and validated protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal. Attempting such procedures without a thoroughly vetted protocol can be dangerous and may produce other hazardous byproducts.

Operational Plan for Disposal:

  • Accumulation: Collect waste in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.

  • Request for Pickup: Once the waste container is nearly full (around 80-90% capacity to allow for expansion), contact your institution's EHS department to schedule a pickup. Follow your organization's specific procedures for requesting waste disposal.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal contractor. This typically includes a detailed list of the container's contents.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly and in accordance with all applicable regulations.

References

  • Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • UNC Health. (n.d.). OPA or Glutaraldehyde Minor Spill (Less than 1 Gallon) Clean Up Procedures. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 618538, this compound. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • ResearchGate. (2020, September 30). Continuous production of meta bromo benzaldehyde. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Environmental Science & Technology. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary commitment is to safety and procedural excellence. The handling of any chemical reagent, regardless of its perceived reactivity, demands a systematic approach grounded in a thorough understanding of its potential hazards. This guide provides essential safety and logistical protocols for 2-Bromo-3,4-dimethoxybenzaldehyde, ensuring both personal safety and the integrity of your experimental work.

Hazard Identification and Risk Assessment

This compound is an aromatic aldehyde containing a bromine substituent. A comprehensive review of its safety data reveals a multi-faceted hazard profile that must be respected. The primary risks associated with this compound are:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Eye Irritation: It is categorized as causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: As a solid powder, inhalation of dust can lead to respiratory tract irritation.[1][3][4]

  • Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[1]

Understanding these hazards is the first step in mitigating risk. The causality is clear: the aldehyde functional group, combined with the aromatic ring and halogen, creates a molecule that can readily interact with biological tissues. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is worn, proper engineering controls must be in place. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood.[5] This is non-negotiable and serves to control exposure to airborne dust or potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the workstation.[2]

Personal Protective Equipment (PPE): A Mandated Barrier

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. For this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[6][7]Protects against accidental splashes and airborne dust, preventing serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves.[8]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and sensitization.[1][3] Always check gloves for integrity before use and wash hands thoroughly after removal.
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Generally not required if handled exclusively within a fume hood.If engineering controls are insufficient or there's a risk of significant aerosolization, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[9][10]
Standard Operating Procedure: From Receipt to Disposal

This workflow provides a step-by-step methodology for safely managing this compound throughout its lifecycle in the lab.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Use & Disposal Phase cluster_emergency Emergency Response Prep1 Verify Fume Hood Operation Prep2 Don All Required PPE (Goggles, Lab Coat, Gloves) Prep1->Prep2 Prep3 Locate Eyewash/Shower Prep2->Prep3 Handling1 Carefully Transport Container to Fume Hood Prep3->Handling1 Handling2 Weigh Solid Compound (Avoid Dust Generation) Handling1->Handling2 Handling3 Perform Chemical Reaction Handling2->Handling3 Emergency Spill or Exposure? Handling2->Emergency Cleanup1 Decontaminate Glassware & Surfaces in Fume Hood Handling3->Cleanup1 Cleanup2 Collect All Waste in Labeled 'Halogenated Organic Waste' Container Cleanup1->Cleanup2 Cleanup3 Remove PPE and Wash Hands Thoroughly Cleanup2->Cleanup3 Emergency->Cleanup2 No Action Follow First Aid Protocol: - Skin: Wash 15 min - Eyes: Rinse 15 min - Inhalation: Move to fresh air - Notify Supervisor Emergency->Action Yes

Caption: Workflow for Handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare your workspace by gathering all necessary glassware, reagents, and a designated waste container.

  • Handling and Use:

    • Transport the chemical container to the fume hood.

    • When weighing the solid, handle the container and spatula carefully to minimize dust formation.[6]

    • If transferring the solid, use a powder funnel.

    • Once the required amount is weighed, securely close the primary container and store it in a cool, dry, well-ventilated place away from direct sunlight.[2][6]

    • Proceed with your experimental work within the fume hood.

  • Cleanup and Decontamination:

    • Wipe down any potentially contaminated surfaces in the fume hood with an appropriate solvent.

    • Rinse all used glassware with a suitable solvent, collecting the rinsate in the designated waste container.

Disposal Plan: A Critical Logistical Step

Proper waste segregation is paramount for safety and environmental compliance. Due to the presence of bromine, all waste associated with this compound must be treated as halogenated organic waste.

  • Waste Collection: All solid residues, contaminated materials (e.g., weighing paper, gloves), and liquid solutions containing this compound must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste." [11]

  • Rationale: Halogenated waste streams require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[12] Mixing them with non-halogenated waste complicates disposal and violates standard laboratory safety protocols.

  • Final Disposal: The sealed waste container must be disposed of through your institution's official hazardous waste management program.[2] Do not pour any amount down the drain.[13]

By adhering to these rigorous safety and handling protocols, you ensure a secure laboratory environment and uphold the standards of scientific integrity.

References

  • 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde - Carl ROTH. (n.d.).
  • This compound | C9H9BrO3 | CID 618538 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
  • ICSC 0102 - BENZALDEHYDE. (2006, April).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 3,4-DIMETHOXY BENZALDEHYDE CAS No 120-14-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Lab Safety Equipment & PPE - ChemTalk. (n.d.).
  • UAH Laboratory Personal Protective Equipment. (n.d.).
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.).
  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation - PubMed. (n.d.).

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×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4-dimethoxybenzaldehyde

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